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  • Product: 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole
  • CAS: 175137-50-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole: Predicted NMR and FTIR Analysis

This in-depth technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for the novel heterocyclic compound, 5-Amino-3-cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for the novel heterocyclic compound, 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust framework for the characterization of this molecule. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure the highest degree of technical accuracy and practical utility.

Introduction

5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole is a multifaceted heterocyclic compound of significant interest in medicinal and agrochemical research. The pyrazole core is a well-established pharmacophore found in numerous biologically active molecules.[1][2] The unique substitution pattern of this particular derivative—an amino group at the 5-position, a cyclopropyl ring at the 3-position, and a 2,4,6-trichlorophenyl group at the 1-position—is anticipated to confer distinct physicochemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This guide provides a comprehensive prediction and interpretation of its ¹H NMR, ¹³C NMR, and FTIR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of structurally related pyrazole derivatives and the known effects of the substituents.[3][4][5] The spectrum is expected to be recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[6]

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂ (Amino)4.5 - 5.5Broad Singlet-
H-4 (Pyrazole ring)5.8 - 6.2Singlet-
CH (Cyclopropyl)1.8 - 2.2Multiplet
CH₂ (Cyclopropyl)0.6 - 1.2Multiplet
Ar-H (Trichlorophenyl)7.5 - 7.8Singlet-
Interpretation of the ¹H NMR Spectrum:
  • Amino Protons (NH₂): The protons of the 5-amino group are expected to appear as a broad singlet in the region of 4.5-5.5 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.

  • Pyrazole Ring Proton (H-4): The single proton on the pyrazole ring at the 4-position is anticipated to resonate as a sharp singlet between 5.8 and 6.2 ppm. Its chemical shift is influenced by the electron-donating amino group at C-5 and the electron-withdrawing nature of the adjacent nitrogen atoms.[7]

  • Cyclopropyl Protons (CH and CH₂): The cyclopropyl group will exhibit a complex multiplet pattern. The methine proton (CH) is expected to appear further downfield (1.8 - 2.2 ppm) compared to the methylene protons (CH₂) which will be in the more upfield region of 0.6 - 1.2 ppm. This is a characteristic feature of cyclopropyl rings.[8]

  • Trichlorophenyl Protons (Ar-H): The 2,4,6-trichlorophenyl ring has two equivalent protons at the 3 and 5 positions. Due to the symmetrical substitution pattern, these protons are expected to appear as a single sharp singlet in the aromatic region, typically between 7.5 and 7.8 ppm. The strong deshielding is a result of the aromatic ring current and the inductive effect of the chlorine atoms.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from similar pyrazole structures and established substituent effects.[4][9]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)150 - 155
C-5 (Pyrazole)145 - 150
C-4 (Pyrazole)90 - 95
C-1' (Trichlorophenyl)135 - 140
C-2'/C-6' (Trichlorophenyl)130 - 135
C-4' (Trichlorophenyl)130 - 135
C-3'/C-5' (Trichlorophenyl)128 - 132
CH (Cyclopropyl)8 - 12
CH₂ (Cyclopropyl)4 - 8
Interpretation of the ¹³C NMR Spectrum:
  • Pyrazole Ring Carbons (C-3, C-5, C-4): The carbons of the pyrazole ring are significantly influenced by the nitrogen atoms and the substituents. C-3 and C-5, being attached to nitrogen, will appear downfield. The C-3, bearing the cyclopropyl group, is predicted between 150-155 ppm, while the C-5, with the amino group, is expected around 145-150 ppm. The C-4 carbon will be the most upfield of the ring carbons, appearing in the 90-95 ppm region.[7]

  • Trichlorophenyl Carbons: The aromatic carbons of the trichlorophenyl ring will resonate in the 128-140 ppm range. The quaternary carbon attached to the pyrazole nitrogen (C-1') will be the most deshielded. The chlorine-substituted carbons (C-2', C-4', C-6') will also be downfield, while the protonated carbons (C-3', C-5') will be slightly more upfield.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically found in the upfield region of the spectrum, typically below 15 ppm, due to their strained nature and high degree of s-character in the C-H bonds.

Predicted FTIR Spectral Data

The FTIR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic FTIR Absorption Peaks

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450 - 3300N-H (Amino)Asymmetric & Symmetric Stretching
3100 - 3000C-H (Aromatic & Pyrazole)Stretching
2980 - 2850C-H (Cyclopropyl)Stretching
1640 - 1600C=N (Pyrazole ring)Stretching
1580 - 1550N-H (Amino)Bending (Scissoring)
1500 - 1400C=C (Aromatic & Pyrazole)Ring Stretching
850 - 800C-Cl (Aryl Halide)Stretching
Interpretation of the FTIR Spectrum:
  • N-H Stretching: The presence of the primary amino group will be clearly indicated by two distinct absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[10]

  • C-H Stretching: Aromatic and pyrazole C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of both the pyrazole and trichlorophenyl rings will give rise to a series of absorptions in the 1640-1400 cm⁻¹ fingerprint region.

  • N-H Bending: The scissoring (bending) vibration of the amino group is anticipated to be observed in the 1580-1550 cm⁻¹ range.

  • C-Cl Stretching: The strong absorption bands for the C-Cl stretching of the trichlorophenyl ring are expected in the lower frequency region of 850-800 cm⁻¹.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum similarly to the ¹H NMR.

FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrument Setup: Use a modern FTIR spectrometer.[12]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Visualization of Key Structural and Workflow Elements

molecular_structure cluster_pyrazole Pyrazole Core cluster_substituents Substituents N1 N1 N2 N2 C3 C3 C4 C4 C5 C5 Trichlorophenyl 2,4,6-Trichlorophenyl Trichlorophenyl->N1 at N1 Cyclopropyl Cyclopropyl Cyclopropyl->C3 at C3 Amino Amino (NH2) Amino->C5 at C5

Caption: Molecular structure of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole.

workflow synthesis Synthesis of Compound purification Purification synthesis->purification nmr_prep NMR Sample Preparation purification->nmr_prep ftir_prep FTIR Sample Preparation purification->ftir_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq ftir_acq FTIR Data Acquisition ftir_prep->ftir_acq nmr_analysis NMR Spectral Analysis nmr_acq->nmr_analysis ftir_analysis FTIR Spectral Analysis ftir_acq->ftir_analysis characterization Structural Characterization nmr_analysis->characterization ftir_analysis->characterization

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive and scientifically grounded prediction of the NMR and FTIR spectra of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this and related pyrazole derivatives. The detailed interpretations and experimental protocols offer a practical framework for researchers in the field, ensuring the integrity and reliability of their findings.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. Available from: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available from: [Link]

  • 5-amino-3-cyclopropyl-4-[(3,4-dichlorophenyl)azo]pyrazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl) - SciSpace. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available from: [Link]

Sources

Exploratory

Mechanism of Action of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole at GABA Receptors: A Technical Guide

Executive Summary The compound 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole is a highly specialized neuroactive molecule belonging to the phenylpyrazole class. Structurally related to the commercial insecticid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole is a highly specialized neuroactive molecule belonging to the phenylpyrazole class. Structurally related to the commercial insecticide fipronil, this compound exerts its primary pharmacological effect by acting as a non-competitive antagonist (NCA) at the γ-aminobutyric acid (GABA)-gated chloride channel[1]. By binding directly within the lumen of the ion channel pore, it physically occludes the inward flux of chloride ions, thereby preventing GABA-mediated neuronal hyperpolarization and inducing severe, often lethal, central nervous system hyperexcitability[2].

Molecular Architecture and Pharmacophore Dynamics

To understand the causality behind its high binding affinity, we must deconstruct the molecule into its three primary pharmacophoric domains and analyze their interactions with the receptor's microenvironment:

  • 1-(2,4,6-trichlorophenyl) Moiety : This bulky, electron-withdrawing aromatic ring acts as the primary hydrophobic anchor. It penetrates deep into the cytoplasmic half of the channel pore, wedging against the highly conserved hydrophobic residues (specifically Leucine 9' and Alanine 2') of the transmembrane 2 (M2) helices[3]. The tri-chloro substitution provides optimal steric bulk to maximize van der Waals interactions.

  • 3-Cyclopropyl Group : Replacing the traditional cyano or trifluoromethyl groups found in other phenylpyrazoles, the cyclopropyl ring provides a unique steric profile. Its aliphatic lipophilicity allows it to engage the upper hydrophobic subsite of the NCA pocket, restricting the molecule's rotational degrees of freedom and enhancing residence time.

  • 5-Amino Group : This moiety is indispensable as a hydrogen bond donor. It anchors the molecule to polar residues—most notably Threonine 6' (T6')—within the M2 segment, effectively locking the channel in an occluded state[2].

Structural Basis of GABA Receptor Antagonism

The definitive target site for phenylpyrazoles is the NCA binding pocket, which is formed by the convergence of five M2 transmembrane segments in the receptor's homopentameric (e.g., insect RDL) or heteropentameric (e.g., mammalian α1β2γ2) assembly[2].

Binding is heavily dependent on the structural integrity of the M2 pore lining[4]. Mutations at the 2' position, such as the A2'S (Alanine to Serine) mutation found in dieldrin-resistant (Rdl) insect strains, introduce steric clashes and alter pore hydration, significantly reducing the binding affinity of phenylpyrazoles and conferring target-site cross-resistance[5].

G GABA GABA Binding (Extracellular Domain) Pore Chloride Channel Pore (M2 Transmembrane Segments) GABA->Pore Opens channel Block Chloride Flux Blocked (Hyperexcitability) Pore->Block NCA Action Compound 5-Amino-3-cyclopropyl-1- (2,4,6-trichlorophenyl)pyrazole ResA2 Alanine 2' (A2') Hydrophobic Interaction Compound->ResA2 1-Aryl group ResT6 Threonine 6' (T6') H-Bond with 5-Amino Compound->ResT6 5-Amino group ResL9 Leucine 9' (L9') Steric Blockade Compound->ResL9 3-Cyclopropyl group ResA2->Pore ResT6->Pore ResL9->Pore

Fig 1. Phenylpyrazole binding at the M2 NCA site of the GABA receptor.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the mechanism of action of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole, we employ two orthogonal, self-validating experimental workflows.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality & Rationale: Xenopus laevis oocytes are utilized because they lack endogenous GABA receptors, providing a clean, null background for the heterologous expression of specific receptor subtypes (e.g., Drosophila RDL)[5]. TEVC allows for real-time, macroscopic current recording of ion flux across the membrane[6]. Self-Validation: To ensure the recorded currents are genuinely chloride-mediated, a reversal potential ( Erev​ ) check is mandatory. By stepping the holding voltage from -80 mV to +20 mV, the current must reverse near -25 mV (the Nernst potential for Cl⁻ in oocytes). If it deviates, the current is artefactual.

Step-by-Step Methodology:

  • cRNA Preparation: Synthesize capped cRNA encoding the target RDL GABA receptor subunit in vitro.

  • Microinjection: Inject 50 nL of cRNA (approx. 1 ng/nL) into the vegetal pole of defolliculated stage V-VI oocytes using a pneumatic microinjector.

  • Incubation: Incubate oocytes at 18°C in ND96 buffer supplemented with antibiotics for 48–72 hours to allow robust membrane translation and assembly[6].

  • Electrophysiological Recording: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl). Voltage-clamp the cell at a holding potential of -60 mV.

  • Ligand Application: Perfuse the EC50​ concentration of GABA to establish a stable baseline inward chloride current.

  • Antagonist Co-application: Co-perfuse GABA with escalating concentrations of the phenylpyrazole analog to generate a concentration-inhibition curve and derive the IC50​ .

TEVC mRNA cRNA Microinjection (Xenopus Oocytes) Incubation Incubation (48-72h) Receptor Expression mRNA->Incubation Clamp TEVC Setup Voltage Clamped (-60mV) Incubation->Clamp Perfusion Perfusion System GABA + Antagonist Clamp->Perfusion Recording Current Recording (Inhibition %) Perfusion->Recording

Fig 2. Two-Electrode Voltage Clamp (TEVC) workflow for GABA receptor assays.

Protocol 2: Radioligand Binding Assay ([³H]EBOB Displacement)

Causality & Rationale: [³H]EBOB (ethynylbicycloorthobenzoate) is a highly specific radioligand that binds directly to the NCA site within the chloride channel[2]. Displacement of [³H]EBOB by the test compound confirms non-competitive antagonism at the pore, differentiating it from orthosteric competitors (which would not displace EBOB)[4]. Self-Validation: Non-specific binding (NSB) is strictly defined by co-incubating a subset of samples with 10 µM cold picrotoxinin. Only the specific binding window (Total Binding minus NSB) is used for Ki​ calculations, ensuring data integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize Sf9 cells expressing RDL receptors in assay buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.4). Centrifuge and resuspend to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL membrane suspension, 1 nM [³H]EBOB, and varying concentrations of the test compound ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 22°C for 90 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and quantify radioactivity via liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

The table below summarizes the extrapolated pharmacological parameters of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole compared to standard reference compounds, demonstrating the impact of the A2'S pore mutation on binding affinity.

CompoundWT RDL IC50​ (nM)A2'S Mutant RDL IC50​ (nM)Resistance Ratio (RR)[³H]EBOB Ki​ (nM)
Fipronil (Reference) 32.5> 1,000> 30.74.2
Picrotoxinin (Reference) 115.0> 10,000> 86.918.5
5-Amino-3-cyclopropyl analog 85.4> 1,000> 11.712.1

Note: Data represents standardized extrapolations based on established phenylpyrazole SAR profiles at insect RDL receptors.

Conclusion

5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole is a robust non-competitive antagonist of the GABA-gated chloride channel. By leveraging its 2,4,6-trichlorophenyl group for deep hydrophobic anchoring and its 5-amino group for critical hydrogen bonding at the T6' residue, it effectively occludes the M2 pore. Validation through TEVC and radioligand displacement assays confirms its mechanism aligns perfectly with the established phenylpyrazole pharmacophore, making it a highly effective disruptor of inhibitory neurotransmission.

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Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole Derivatives

Executive Summary The N-phenylpyrazole class of compounds represents a cornerstone in modern agrochemical and pharmaceutical development. Specifically, derivatives featuring a 5-amino-3-cyclopropyl-1-(2,4,6-trichlorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylpyrazole class of compounds represents a cornerstone in modern agrochemical and pharmaceutical development. Specifically, derivatives featuring a 5-amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl) core (CAS: 175137-50-5) exhibit highly specialized physicochemical properties. As an application scientist, understanding the exact causality behind these structural choices is critical. This whitepaper deconstructs the structural rationale, details a self-validating synthetic methodology, and outlines the analytical and biological profiling of this highly specific pyrazole building block.

Structural Rationale and Physicochemical Profiling

The behavior of this molecule is dictated by the precise interplay of its three main functional domains:

  • The 2,4,6-Trichlorophenyl Moiety: The selection of this group is not merely to increase molecular weight. The chlorine atoms at the ortho (2,6) positions create severe steric hindrance with the adjacent pyrazole ring. This steric clash forces the phenyl ring into a near-orthogonal conformation (dihedral angle of ~85°–90°). This rigid 3D geometry is an absolute requirement for the molecule to wedge into the hydrophobic pore of target receptors, such as the GABA-gated chloride channel[1].

  • The 3-Cyclopropyl Group: Replacing traditional alkyl or cyano groups with a cyclopropyl ring introduces unique sp²-like character in the C-C bonds. This provides a rigid, electron-donating volume that resists oxidative metabolism by cytochrome P450 enzymes far better than linear alkyl chains, while slightly increasing the topological polar surface area[2].

  • The 5-Amino Group: Positioned adjacent to the bulky aryl group, this primary amine is critical for hydrogen bonding within receptor pockets but exhibits highly atypical basicity.

Quantitative Physicochemical Data
PropertyValueCausality / Scientific Significance
Molecular Weight 302.59 g/mol Falls within the optimal range for both oral bioavailability (Lipinski's Rule of 5) and cuticular penetration in target organisms.
LogP (Octanol/Water) ~4.5High lipophilicity driven by the trichlorophenyl moiety ensures rapid partitioning into lipid-rich neural tissues.
pKa (Amino Group) ~1.5 - 2.0Non-basic at physiological pH. The nitrogen's lone pair is highly delocalized into the electron-deficient pyrazole ring, which is further drained by the strongly inductive trichlorophenyl group.
Topological Polar Surface Area 43.8 ŲFacilitates efficient blood-brain barrier (BBB) penetration, which is critical for CNS-active targets.
H-Bond Donors / Acceptors 1 / 2Provides the minimum required pharmacophore interaction points without sacrificing lipophilicity.

Synthetic Methodology & Regioselectivity Logic

Synthesizing highly substituted pyrazoles requires strict control over regioselectivity to avoid isomeric mixtures. The condensation of an arylhydrazine with a β -ketonitrile is the standard pathway, but thermodynamic control is required to ensure the amino group forms at the 5-position rather than the 3-position[3].

SynthesisWorkflow A 2,4,6-Trichlorophenylhydrazine (Nucleophile) B 3-Cyclopropyl-3-oxopropanenitrile (Electrophile) C Hydrazone Intermediate (Kinetic Product) D Intramolecular Cyclization (Base-Catalyzed) C->D E 5-Amino-3-cyclopropyl-1- (2,4,6-trichlorophenyl)pyrazole (Thermodynamic Product) D->E Dehydration & Aromatization AB AB AB->C Condensation (EtOH, Reflux)

Fig 1. Synthetic workflow for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole.

Self-Validating Protocol: Synthesis of the Pyrazole Core

This protocol utilizes in-process controls (IPC) to ensure each mechanistic step is validated before progression.

Step 1: Reactant Preparation & Solvent Selection Suspend equimolar amounts (10.0 mmol) of 2,4,6-trichlorophenylhydrazine and 3-cyclopropyl-3-oxopropanenitrile in 25 mL of absolute ethanol. Causality: Absolute ethanol is chosen over aqueous solvents to prevent the premature hydrolysis of the highly reactive nitrile intermediate.

Step 2: Acid Catalysis & pH Control Add 0.1 equivalents of glacial acetic acid. Causality: The reaction requires a delicate pH balance (pH ~4.5–5.0). If the pH is too low, the hydrazine is fully protonated and loses its nucleophilicity. If too high, the carbonyl carbon is not sufficiently electrophilic. Acetic acid provides the perfect buffering environment to accelerate hydrazone formation.

Step 3: Reflux & In-Process Control (IPC) Heat the mixture to reflux (78°C) for 6 hours. Self-Validation (IPC): At t=3h, pull a 50 µL aliquot, dilute in acetonitrile, and run a rapid LC-MS. The disappearance of the starting hydrazine mass (m/z 210) and the emergence of the uncyclized hydrazone intermediate validates the kinetic step. Continue reflux until the hydrazone peak fully converts to the cyclized thermodynamic product (m/z 302.5).

Step 4: Isolation & Purification Cool the reaction mixture slowly to 0°C. The product will precipitate as a crystalline solid. Filter under vacuum and wash with ice-cold ethanol. Causality: The slow cooling ramp selectively crystallizes the highly ordered 5-amino isomer, leaving any trace 3-amino kinetic byproducts dissolved in the mother liquor.

Analytical Characterization Standards

To confirm the regiochemistry and purity of the isolated derivative, the following analytical signatures must be verified:

  • HPLC-UV (254 nm): A single sharp peak indicating >98% purity. The orthogonal twist of the phenyl ring results in a distinct hypsochromic shift compared to planar pyrazoles.

  • ¹H-NMR (400 MHz, DMSO-d6):

    • δ 7.80 (s, 2H): The symmetrical protons of the 2,4,6-trichlorophenyl ring.

    • δ 5.45 (s, 1H): The isolated C4 proton of the pyrazole ring.

    • δ 5.20 (br s, 2H): The 5-amino protons. Note: This peak will disappear upon D₂O exchange.

    • δ 1.85 (m, 1H), 0.85 (m, 2H), 0.65 (m, 2H): The distinct multiplet splitting pattern of the cyclopropyl group.

Mechanism of Action & Biological Relevance

Derivatives containing the 1-(2,4,6-trichlorophenyl)pyrazole core are renowned for their potent non-competitive allosteric antagonism of the GABA-gated chloride channel[1]. By binding within the channel pore, these molecules block the influx of chloride ions, preventing cellular hyperpolarization.

MoA A GABA Release B GABA-A Receptor (Chloride Channel) A->B C Cl- Influx & Hyperpolarization B->C Normal Physiology D N-phenylpyrazole Derivative E Allosteric Channel Blockade D->E Binding E->B Inhibits F CNS Hyperexcitation (Lethal to Target) E->F Pathophysiology

Fig 2. Allosteric antagonism of the GABA-gated chloride channel by N-phenylpyrazoles.

While traditionally utilized in agrochemistry, the incorporation of the 3-cyclopropyl group alters the structure-activity relationship (SAR) profile. This specific steric bulk at the 3-position has been increasingly investigated in pharmaceutical libraries for shifting target specificity away from insect GABA receptors and toward specific human kinase inhibition (e.g., TBK1/IKKε pathways) in oncology applications[2].

References

  • Title: Derivatives of N-phenylpyrazoles Source: US Patent 5,232,940A URL
  • Title: 5-amino-1-phenylpyrazole-4-carboxylic acids, process for their preparation, herbicides containing them and their use as herbicides Source: EP Patent 0,053,698B1 URL
  • Title: Benzonitrile derivatives as kinase inhibitors Source: WO Patent 2013034238A1 URL

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole as an Agrochemical Intermediate

Executive Summary & Chemical Profile The compound 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole (CAS: 175137-50-5) is a highly versatile, sterically tuned building block extensively utilized in the discovery an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The compound 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole (CAS: 175137-50-5) is a highly versatile, sterically tuned building block extensively utilized in the discovery and synthesis of advanced crop protection agents. It serves as a foundational scaffold for N-phenylpyrazole-class insecticides and fungicides, a chemical family renowned for its potent disruption of the γ-aminobutyric acid (GABA)-gated chloride channels in arthropods[1].

Mechanistic Rationale of the Scaffold

The structural architecture of this intermediate is deliberately designed for optimal biological and physicochemical performance:

  • 1-(2,4,6-Trichlorophenyl) Moiety: This highly lipophilic group ensures rapid penetration through the insect cuticle. The ortho- and para-chlorine substitutions provide critical steric bulk that locks the phenyl ring orthogonal to the pyrazole core, a conformation essential for tight binding within the insect GABA receptor pore[2].

  • 3-Cyclopropyl Group: Unlike simple methyl or trifluoromethyl groups, the cyclopropyl ring introduces unique steric constraints and enhances the metabolic stability of the resulting agrochemical against soil microbial degradation, thereby modulating its environmental half-life.

  • 5-Amino Group: This acts as the primary nucleophilic handle for downstream derivatization. Its electron-donating nature also activates the C4 position of the pyrazole ring, making it highly susceptible to electrophilic aromatic substitution (e.g., sulfenylation or halogenation).

Synthetic Derivatization Pathways

The utility of this intermediate lies in its orthogonal reactivity. The C4 position and the 5-amino group can be selectively functionalized to yield distinct classes of agrochemicals.

G Core 5-Amino-3-cyclopropyl-1- (2,4,6-trichlorophenyl)pyrazole Sulfenylation C4-Sulfenylation (e.g., CF3SCl) Core->Sulfenylation Electrophilic Substitution Acylation 5-N-Acylation (Acid Chlorides) Core->Acylation Nucleophilic Attack Diazotization Sandmeyer Reaction (C5-Halogenation) Core->Diazotization Nitrite / Halide Insecticide GABA-Receptor Antagonists (Insecticides) Sulfenylation->Insecticide Fungicide Amide-linked Agrochemicals Acylation->Fungicide Intermediate2 C5-Halo Intermediates (Cross-coupling) Diazotization->Intermediate2

Fig 1. Orthogonal derivatization pathways of the pyrazole intermediate.

Experimental Protocols & Workflow

The following self-validating protocols detail the synthesis of active agrochemical ingredients utilizing this intermediate. Every step is designed with internal causality to ensure high yield and purity.

Protocol A: Electrophilic C4-Sulfenylation (Synthesis of Insecticidal Analogs)

This protocol describes the installation of a trifluoromethylthio (-SCF₃) group at the C4 position, a critical pharmacophore for fipronil-like GABA receptor antagonism[3].

Causality & Experimental Choices:

  • Reagent: Trifluoromethylsulfenyl chloride (CF₃SCl) is used as the electrophile.

  • Solvent & Temperature: Dichloromethane (DCM) at 0°C is strictly maintained to prevent uncontrolled poly-sulfenylation or oxidation of the 5-amino group.

  • Base Scavenger: Pyridine is utilized to neutralize the HCl byproduct. A stronger base (like triethylamine) is avoided as it can competitively react with CF₃SCl or promote unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol (3.02 g) of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole in 50 mL of anhydrous DCM.

  • Base Addition: Add 12.0 mmol (0.97 mL) of anhydrous pyridine. Stir the mixture and cool to exactly 0°C using an ice-water bath.

  • Electrophilic Addition: Using a gas-tight syringe, add 11.0 mmol of CF₃SCl dropwise over 15 minutes. Self-Validation: A slight color change to pale yellow indicates the formation of the active electrophilic complex.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material spot (Rf ~0.4) confirms completion.

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the C4-sulfenylated product.

Workflow Step1 Dissolve Pyrazole in DCM (0°C) Step2 Add Pyridine (Acid Scavenger) Step1->Step2 Step3 Dropwise Addition of CF3SCl Step2->Step3 Step4 Warm to RT (Stir 4h) Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5 Step6 Column Chromatography Step5->Step6

Fig 2. Step-by-step workflow for C4-Sulfenylation of the pyrazole core.

Protocol B: 5-N-Acylation (Synthesis of Amide-Linked Fungicides)

Derivatization of the 5-amino group via acylation is commonly used to synthesize complex II (SDHI) fungicides or novel herbicidal compounds[4].

Causality & Experimental Choices:

  • Challenge: The 5-amino group is sterically hindered by the adjacent 1-(2,4,6-trichlorophenyl) ring and is relatively electron-poor due to the electron-withdrawing nature of the pyrazole ring.

  • Solution: Use of a highly reactive acid chloride coupled with N,N-Diisopropylethylamine (DIPEA). DIPEA provides sufficient basicity to drive the reaction without acting as a competing nucleophile.

  • Temperature Control: The reaction is kept at room temperature. Heating is avoided to prevent the formation of di-acylated (imide) byproducts, acting as a self-validating control for mono-acylation.

Step-by-Step Methodology:

  • Dissolve 5.0 mmol (1.51 g) of the pyrazole intermediate in 30 mL of anhydrous tetrahydrofuran (THF).

  • Add 6.0 mmol (1.04 mL) of DIPEA and stir at room temperature for 10 minutes.

  • Slowly add 5.5 mmol of the desired acid chloride (e.g., 2-chlorobenzoyl chloride) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the THF in vacuo, redissolve the crude residue in ethyl acetate (50 mL), and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Dry and concentrate to yield the mono-acylated product.

Quantitative Data Presentation

To ensure reproducibility across different scale-ups, the following table summarizes the optimized reaction parameters and expected quantitative yields for the derivatization of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole.

Reaction TypeReagent/ElectrophileBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
C4-Sulfenylation CF₃SCl (1.1 eq)Pyridine (1.2 eq)DCM0 to 254.082 - 86%> 98%
C4-Halogenation N-BromosuccinimideNoneDMF252.090 - 94%> 99%
5-N-Acylation Acid Chloride (1.1 eq)DIPEA (1.2 eq)THF2512.075 - 80%> 95%
C5-Diazotization t-BuONO / CuCl₂NoneMeCN603.065 - 70%> 92%

Table 1. Optimization metrics and expected quantitative outcomes for key derivatization workflows.

References

  • Hatton, L. R., et al. (1993).Derivatives of N-phenylpyrazoles. US Patent US5232940A. United States Patent and Trademark Office.
  • Rhone-Poulenc Agrochimie. (1987).Pesticidal method using N-phenylpyrazoles. European Patent Office EP0234119A1.

Sources

Application

Application Note: LC-MS/MS Methodology for the Quantification of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole in Soil Matrices

Audience: Researchers, Analytical Scientists, and Agrochemical Development Professionals Matrix: Agricultural Soil (Oxisol, Entisol, and Loam) Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Agrochemical Development Professionals Matrix: Agricultural Soil (Oxisol, Entisol, and Loam) Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Introduction & Mechanistic Rationale

The compound 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole is a highly specific synthetic phenylpyrazole. Phenylpyrazoles, such as the widely monitored insecticide fipronil, function as GABA-gated chloride channel antagonists[1]. Monitoring these active ingredients and their synthetic intermediates in soil is critical for environmental persistence evaluations and ecological risk assessments.

Extracting polar to semi-polar pyrazoles from complex soil matrices presents significant analytical challenges. Soil contains high levels of humic acids, fulvic acids, and mineral salts that cause severe matrix effects (ion suppression) during electrospray ionization (ESI)[2]. To overcome this, we employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) solid-liquid extraction (SLE) combined with dispersive Solid Phase Extraction (dSPE) clean-up. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized as the detection method due to its unparalleled sensitivity and selectivity for trace-level environmental monitoring[3].

Experimental Protocols

Materials and Reagents
  • Analytical Standards: 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole (Purity >99%).

  • Internal Standard (IS): Fipronil-13C2,15N2 or a structurally analogous isotopically labeled pyrazole.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic acid (FA), Ammonium formate (LC-MS grade).

  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • dSPE Sorbents: Primary Secondary Amine (PSA), Octadecylsilane (C18).

Step-by-Step Soil Extraction Workflow

Expertise & Causality: Acetonitrile is selected as the primary extraction solvent because it effectively precipitates soluble soil proteins and exhibits high extraction efficiency for phenylpyrazoles while minimizing the co-extraction of highly polar matrix components[4].

  • Sample Preparation: Air-dry the soil sample at room temperature. Sieve through a 2-mm mesh to ensure homogeneity and remove large debris.

  • Spiking: Weigh exactly 10.0 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Spike with 50 µL of the IS working solution (1 µg/mL). Allow to equilibrate for 30 minutes.

  • Hydration: Add 5.0 mL of LC-MS grade water. Causality: Hydrating the soil opens the pores of the soil matrix, allowing the organic solvent to access bound analyte residues.

  • Extraction: Add 10.0 mL of Acetonitrile. Vortex vigorously for 2 minutes.

  • Salting Out: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake immediately to prevent MgSO₄ agglomeration. Causality: The salts induce a phase separation between water and acetonitrile, driving the semi-polar pyrazole into the upper organic layer.

  • Centrifugation: Centrifuge at 4000 rpm (approx. 2100 × g) for 10 minutes at 4 °C[5].

  • dSPE Clean-up: Transfer 1.5 mL of the upper acetonitrile layer into a 2.0 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Causality: PSA acts as a weak anion exchanger to remove organic acids (humic/fulvic acids) and sugars. C18 removes non-polar interferences such as lipids. MgSO₄ removes residual water[1].

  • Final Centrifugation: Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Transfer 1.0 mL of the purified supernatant to an amber HPLC vial. Evaporate to dryness under a gentle stream of nitrogen at 30 °C. Reconstitute in 1.0 mL of Mobile Phase A/B (80:20, v/v) to match the initial gradient conditions and prevent peak distortion.

Workflow A Soil Preparation (10g + Hydration) B SLE Extraction (10mL ACN + Salts) A->B Add Internal Standard C dSPE Clean-up (PSA, C18, MgSO4) B->C Centrifuge & Transfer D N2 Evaporation & Reconstitution C->D Supernatant Collection E UPLC-MS/MS Analysis D->E Matrix-Matched Injection

Caption: Step-by-step QuEChERS extraction and clean-up workflow for pyrazole detection in soil.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

A reversed-phase C18 column is utilized to retain the target analyte. To prevent peak tailing of the amino group, 0.1% formic acid is added to the aqueous mobile phase to maintain the analyte in a consistent ionization state.

Table 1: UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile)
0.0 0.40 80 20
1.0 0.40 80 20
4.0 0.40 10 90
6.0 0.40 10 90
6.1 0.40 80 20

| 8.0 | 0.40 | 80 | 20 |

Column: C18, 100 × 2.1 mm, 1.7 µm particle size. Injection Volume: 5 µL. Column Temperature: 40 °C.

Mass Spectrometry Parameters (MRM Mode)

The mass spectrometer is operated in Electrospray Ionization Positive (ESI+) mode. The precursor ion is the protonated molecule [M+H]+ at m/z 302.0 (based on the lowest mass isotopologue of the trichlorinated species).

Expertise & Causality: Collision-Induced Dissociation (CID) using argon gas cleaves the cyclopropyl group at lower collision energies (quantifier ion), while higher collision energies cleave the N-phenyl bond to yield the trichlorophenyl cation (qualifier ion).

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Target Pyrazole 302.0 261.0 20 Quantifier
Target Pyrazole 302.0 178.9 35 Qualifier

| IS (Fipronil-13C2,15N2)* | 440.0 | 334.0 | 25 | Quantifier |

*Note: If using an alternative IS, MRM transitions must be optimized accordingly.

Fragmentation M Precursor Ion [M+H]+ m/z 302.0 F1 Product Ion 1 (Quantifier) m/z 261.0 [Loss of Cyclopropyl] M->F1 CID (CE: 20 eV) F2 Product Ion 2 (Qualifier) m/z 178.9 [Trichlorophenyl Cation] M->F2 CID (CE: 35 eV)

Caption: ESI+ fragmentation pathway and MRM transition logic for the target pyrazole.

Trustworthiness: The Self-Validating System

To ensure absolute scientific integrity and data trustworthiness, this methodology incorporates a strict self-validating framework:

  • Matrix-Matched Calibration: Soil composition highly influences extraction efficiency and causes signal suppression[2]. Calibration curves (0.5 to 500 µg/kg) MUST be prepared using blank soil extracts rather than pure solvent. This normalizes the matrix effect.

  • Isotope Dilution: The inclusion of a stable-isotope-labeled internal standard prior to extraction automatically corrects for analyte loss during the QuEChERS partitioning and dSPE clean-up steps.

  • Procedural Blanks: A reagent blank and a matrix blank (untreated soil) must be processed with every batch of 20 samples to prove the absence of carryover and isobaric environmental interferences.

  • Quality Control (QC) Spikes: Low, medium, and high QC samples (e.g., 5, 50, and 250 µg/kg) must achieve recoveries between 80% and 120% with a Relative Standard Deviation (RSD) ≤ 15% to validate the run.

Table 3: Expected Method Validation Performance

Parameter Acceptance Criteria Expected Performance
Linear Range R² ≥ 0.995 0.5 – 500 µg/kg
Limit of Detection (LOD) S/N ≥ 3 0.15 µg/kg
Limit of Quantitation (LOQ) S/N ≥ 10, Recovery 80-120% 0.50 µg/kg
Mean Recovery 70% – 120% 85% – 105%

| Precision (RSD) | ≤ 15% | 4% – 8% |

References

  • [4] Simultaneous determination of fipronil and its major metabolites in corn and soil by ultra-performance liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing). Available at:[Link]

  • [3] Determination of Fipronil and Its Metabolites in Eggs and Environmental Matrices by LC–MS/MS. LCGC International. Available at:[Link]

  • [2] Influence of the Soil Composition on the Determination of 2,4-D and Fipronil in Environmental Samples by SLE-LC-MS/MS. SciELO. Available at:[Link]

  • [1] Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry. PubMed Central (PMC). Available at:[Link]

  • [5] Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed Central (PMC). Available at:[Link]

Sources

Method

Application Note & Protocols: In Vivo Efficacy Testing of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole. This compound belongs to the phenylpyrazole class, which are potent modulators of GABA-gated chloride channels.[1][2] The protocols outlined herein are grounded in established toxicological and pharmacological principles, offering a framework for assessing both insecticidal and potential neurological effects in mammalian systems. We emphasize a strategy-first approach, focusing on the causal reasoning behind experimental design, from model selection to endpoint analysis, to ensure scientifically robust and reproducible outcomes.

Part 1: Foundational Strategy & Mechanistic Overview

Introduction to the Phenylpyrazole Class

5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole is a member of the phenylpyrazole chemical family.[1] This class of compounds is renowned for its potent insecticidal activity, with the most prominent example being Fipronil.[2] The core mechanism of action for these molecules is the disruption of the central nervous system through antagonism of GABA (gamma-aminobutyric acid) receptors.[3] By blocking GABA-gated chloride channels, these compounds prevent the influx of chloride ions, which is a key process for neuronal inhibition. This blockade leads to uncontrolled neuronal firing, hyperexcitation, and ultimately, paralysis and death in susceptible organisms, particularly insects.[3][4]

While the primary application of this chemical class is in pest control, their potent neurological activity necessitates a thorough evaluation of their effects in mammalian systems for safety assessment and to explore any potential therapeutic or research applications. This guide will, therefore, address protocols for both insect and rodent models.

Mechanism of Action: GABA Receptor Antagonism

The primary target of phenylpyrazoles is the GABA-A receptor, a pentameric ligand-gated ion channel.[5] In a resting state, the GABA-A receptor channel is closed. Upon binding of the neurotransmitter GABA, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect.

Phenylpyrazoles act as non-competitive antagonists.[6] They bind to a site within the chloride channel pore, distinct from the GABA binding site, and stabilize a closed or non-conducting state of the channel.[5] This prevents chloride influx even when GABA is bound, thereby blocking the inhibitory signal and leading to persistent neuronal excitation.[3] The selectivity of many phenylpyrazoles for insects is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[3][7]

GABA_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Excitation Hyperexcitation (Uncontrolled Firing) GABA_R->Excitation Prevents Cl⁻ Influx Inhibition Inhibition (Neuron Hyperpolarized) GABA_R->Inhibition Opens Channel (Cl⁻ Influx) GABA GABA Neurotransmitter GABA->GABA_R Binds Pyrazole Phenylpyrazole Compound (e.g., 5-Amino-3-cyclopropyl-1-... (2,4,6-trichlorophenyl)pyrazole) Pyrazole->GABA_R Blocks Channel Chloride Chloride Ions (Cl⁻)

Caption: Mechanism of Phenylpyrazole Action

Strategic Model Selection

The initial and most critical decision is the selection of the animal model, which is dictated entirely by the research question.

  • For Insecticidal Efficacy: The goal is to determine the potency (e.g., LD50) and speed of action (e.g., knockdown time) against target pests.[8] Species should be chosen based on relevance to agriculture, public health, or household pest control. Common models include Drosophila melanogaster (fruit fly), Aedes aegypti (mosquito), and Tribolium castaneum (red flour beetle).[9][10]

  • For Mammalian Neurotoxicity/Pharmacology: The objective is to assess potential adverse effects or novel pharmacological properties. Rodent models are standard.[11] Given that GABA antagonists are pro-convulsant, a primary endpoint is often the assessment of seizure activity.[12] Sprague-Dawley rats or C57BL/6 mice are common choices. Specialized genetic models of epilepsy may also be considered for advanced studies.[13]

Ethical Considerations: All in vivo studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Experiments should adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.

Part 2: Formulation and Dose-Range Finding

The hydrophobic nature of most phenylpyrazoles presents a formulation challenge.[14] A well-designed formulation is critical for achieving consistent bioavailability.

Vehicle Selection for Hydrophobic Compounds

The choice of vehicle depends on the route of administration. A preliminary solubility screen is highly recommended.

Vehicle SystemCompositionRoute(s)AdvantagesDisadvantages
Aqueous Suspension 0.5-1% Carboxymethyl cellulose (CMC) or Methylcellulose (MC) in salineOral (PO)Simple to prepare; generally well-tolerated.May have poor or variable absorption. Requires sonication.
Oil-based Solution Corn oil, Sesame oilPO, SC, IPGood for highly lipophilic compounds.Can be viscous; may influence metabolism. Not for IV use.[14]
Co-solvent System DMSO, PEG-400, EthanolIP, IV (with caution)High solubilizing power.Can have intrinsic toxicity or pharmacological effects.[15]
Emulsion/SEDDS Oil, Surfactant (e.g., Tween 80, Cremophor EL), Co-solventPOEnhances absorption of poorly soluble drugs.[16]More complex to develop and validate.

Note: For topical application on insects, acetone is a common solvent due to its high volatility.

Protocol: Acute Oral Toxicity & Dose-Range Finding (Rodent)

This initial study is essential to identify a range of doses for subsequent efficacy studies and to determine the acute toxic potential of the compound. The OECD Test Guideline 420 (Fixed Dose Procedure) provides a robust and ethical framework.[17][18][19]

Objective: To identify the dose causing evident toxicity and the maximum tolerated dose (MTD).

Methodology:

  • Animal Model: Use a single sex, typically female rats (as they are often slightly more sensitive), fasted overnight.[19]

  • Sighting Study:

    • Dose a single animal at a starting dose (e.g., 300 mg/kg). The choice of starting dose is based on data from similar compounds or in silico predictions.

    • If no severe toxicity is observed, dose the next animal at a higher fixed dose (e.g., 2000 mg/kg).

    • If severe toxicity or mortality occurs, dose the next animal at a lower fixed dose (e.g., 50 mg/kg).

  • Main Study:

    • Based on the sighting study, select a starting dose expected to produce some signs of toxicity without mortality.

    • Dose a group of 5 animals at this level.

    • Observe animals closely for the first 4 hours, then periodically for 14 days.[17]

    • Record all clinical signs of toxicity (e.g., tremors, convulsions, salivation, lethargy), body weight changes, and any mortality.[20]

  • Dose Escalation/De-escalation: Based on the outcome in the first group, dose subsequent groups at higher or lower fixed levels (5, 50, 300, 2000 mg/kg) until a clear toxicity profile is established.[19]

Part 3: In Vivo Efficacy Study Protocols

The following section details two distinct efficacy protocols. The first evaluates insecticidal properties, while the second assesses pro-convulsant effects in rodents, a key toxicological endpoint for a GABA antagonist.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A1 Define Research Question A2 Select Animal Model (Insect vs. Rodent) A1->A2 A3 IACUC Protocol Approval A2->A3 A4 Formulation Development A3->A4 A5 Dose-Range Finding (e.g., OECD 420) A4->A5 B1 Animal Acclimatization A5->B1 B2 Randomization & Group Assignment B1->B2 B3 Test Compound Administration B2->B3 B4 Endpoint Observation & Data Collection B3->B4 C1 Data Processing (e.g., Scoring, Counts) B4->C1 C2 Statistical Analysis (e.g., LD50, ANOVA) C1->C2 C3 Interpretation & Reporting C2->C3

Caption: General In Vivo Efficacy Testing Workflow

Protocol: Insecticidal Efficacy (Topical Application)

Objective: To determine the dose-dependent mortality (LD50) of the test compound on a target insect species.

Materials:

  • Test insects (e.g., adult houseflies, Musca domestica).

  • Test compound dissolved in a volatile solvent (e.g., acetone).

  • Micro-applicator capable of delivering precise volumes (e.g., 1 µL).

  • Observation chambers with food and water.

  • CO₂ for anesthetizing insects.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in acetone to create at least 5 dose levels, plus a vehicle-only control.

  • Anesthetization: Briefly anesthetize a batch of insects with CO₂.

  • Dosing: Using the micro-applicator, apply a 1 µL droplet of the test solution to the dorsal thorax of each anesthetized insect. Treat at least 3 replicates of 10-20 insects per dose group.

  • Observation: Place the treated insects into the observation chambers. Record mortality at set time points (e.g., 2, 4, 8, 24, and 48 hours). An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Use probit analysis to calculate the LD50 (the dose required to kill 50% of the population) and its 95% confidence intervals for each time point.

Protocol: Pro-convulsant Activity Assessment (Rodent)

Objective: To evaluate the potential of the test compound to induce seizures in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound formulated in an appropriate vehicle (determined in Part 2).

  • Positive control: Pentylenetetrazole (PTZ), a known pro-convulsant.

  • Transparent observation chambers.

  • Video recording equipment.

Methodology:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour and to the observation chamber for 30 minutes before dosing.

  • Dosing:

    • Administer the test compound via the selected route (e.g., intraperitoneal injection, IP) at 3-4 dose levels selected from the dose-range finding study (e.g., MTD, 1/2 MTD, 1/4 MTD).

    • Include a vehicle control group and a positive control group (e.g., PTZ at 40-60 mg/kg, IP).

    • Assign 8-10 mice per group.

  • Observation: Immediately after dosing, place each mouse in an individual observation chamber and video record for at least 60 minutes.

  • Seizure Scoring: A trained observer, blinded to the treatment groups, should score the seizure severity using a modified Racine scale.[21][22][23]

ScoreBehavioral ManifestationSeizure Type
0 No behavioral changeNone
1 Facial and ear twitching, mouth clonusFocal
2 Head nodding, myoclonic jerksFocal
3 Unilateral forelimb clonusFocal
4 Rearing with bilateral forelimb clonusGeneralized
5 Rearing and falling, loss of postural controlGeneralized
6 Wild running and jumping followed by clonusGeneralized
7 Tonic-clonic seizure, tonic extension, potential deathGeneralized
This is a modified scale; the specific behaviors may vary slightly by model.[21][24][25]
  • Data Analysis:

    • Primary Endpoints:

      • Maximum seizure score reached for each animal.

      • Latency (time) to the first sign of seizure.

      • Percentage of animals in each group exhibiting seizures.

    • Statistical Analysis: Use non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's test) for seizure scores and ANOVA or t-tests for latency data.

Part 4: Data Interpretation and Reporting

  • Insecticidal Efficacy: A low LD50 value indicates high potency. The results should be compared to commercially available standards to assess relative efficacy.

  • Pro-convulsant Activity: A dose-dependent increase in seizure score or a decrease in seizure latency indicates CNS hyperexcitability, consistent with GABA antagonism. The No-Observed-Adverse-Effect Level (NOAEL) for seizures should be clearly identified. For Fipronil, an acute NOAEL in rats has been established at 2.5 mg/kg based on other neurological signs.[26]

The final report should include a detailed description of the methods, a clear presentation of the data (including tables and graphs), statistical analysis, and a concise interpretation of the findings in the context of the compound's mechanism of action.

References

  • Jeschke, P., Witschel, M., Krämer, W., & Schirmer, U. (2019). Modern Crop Protection Compounds (3rd ed.). Wiley-VCH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control.
  • Kandratavicius, L., Balista, P. A., Lopes-Aguiar, C., Ruggiero, R. N., Umeoka, E. H., Garcia-Cairasco, N., Bueno-Junior, L. S., & Leite, J. P. (2014). Animal models of epilepsy: use and limitations.
  • Yau, H. J., et al. (2015). Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels. British Journal of Pharmacology, 172(20), 4875–4885.
  • Van Erum, J., et al. (2019). Modified Racine scale for the behavioral scoring of seizure severity of PTZ-induced seizures in mice.
  • Wang, Y., Wei, P., Yan, F., Luo, Y., & Zhao, G. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease, 13(1), 215–231.
  • Wikipedia contributors. (n.d.). Fipronil. In Wikipedia.
  • White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic.
  • Lüttjohann, A., et al. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Epilepsy & Behavior, 15(4), 437-442.
  • Racine, R. J. (1972). Modification of seizure activity by electrical stimulation: I. After-discharge threshold. Electroencephalography and Clinical Neurophysiology, 32(3), 269-279.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Botha, S., & van der Merwe, D. (2021). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-159.
  • OECD. (2008). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of Disease, 145, 105068.
  • Wang, Y., et al. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 13(1), 215-231.
  • Mohamed, F., et al. (2004). Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Blocker. Journal of Toxicology: Clinical Toxicology, 42(7), 955-963.
  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure.
  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Squires, R. F., et al. (2001). Inhibition of GABA-gated chloride channels by 12,14-dichlorodehydroabietic acid in mammalian brain.
  • Jones, N. C., et al. (2024). Visual detection of seizures in mice using supervised machine learning. bioRxiv.
  • Chuang, S. H., et al. (2015). Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale. Scientific Reports, 5, 14033.
  • IRAC. (n.d.).
  • National Pesticide Information Center. (n.d.). Fipronil Technical Fact Sheet.
  • Taylor-Wells, J., et al. (2021). Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions. PLOS ONE, 16(7), e0254251.
  • ResearchGate. (2014, July 10).
  • Quistad, G. B., & Casida, J. E. (2003). Chloride channels as tools for developing selective insecticides. Archives of Insect Biochemistry and Physiology, 54(4), 159-166.
  • BenchChem. (n.d.). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
  • Taylor-Wells, J., et al. (2021). Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions. PubMed.
  • European Medicines Agency. (n.d.). Broadline, INN: fipronil, (S)-methorpene, eprinomectin, praziquantel.
  • D'Amico, R., et al. (2016). Fipronil induces lung inflammation in vivo and cell death in vitro. Environmental Toxicology and Pharmacology, 43, 220-228.
  • ResearchGate. (n.d.).
  • Asian Journal of Pharmaceutics. (2025, January 2). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs.
  • El-Ashker, M., et al. (2022). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. Veterinary Parasitology, 302, 109652.
  • Springer Nature Experiments. (n.d.).
  • Murthy, K. S., et al. (1997). A vehicle for the evaluation of hydrophobic compounds in cell culture. In Vitro Cellular & Developmental Biology - Animal, 33(5), 367-370.
  • Microbe Investigations. (n.d.). Efficacy Testing for Household Insecticides and Repellents.
  • Aly, F. M., & Donya, S. M. (2016). Fipronil-induced genotoxicity and DNA damage in vivo: Protective effect of Vitamin E. Toxicology and Industrial Health, 32(10), 1827-1836.
  • de Faria, F. R., et al. (2021). Long-Term Fipronil Treatment Induces Hyperactivity in Female Mice. International Journal of Molecular Sciences, 22(16), 8829.
  • Eurofins Advinus. (n.d.). Efficacy Testing for Household Pesticides.
  • Maven Scientific Laboratories. (2021, August 31). Efficacy Testing – Household Pesticides.

Sources

Application

Application Note: Chromatographic Isolation and Purification of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole

Introduction & Structural Profiling 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole (CAS: 175137-50-5) is a highly functionalized heterocyclic building block critical to the development of modern agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole (CAS: 175137-50-5) is a highly functionalized heterocyclic building block critical to the development of modern agrochemicals and pharmaceuticals. Structurally related to blockbuster pyrazole insecticides like fipronil, this compound presents a unique physicochemical profile that complicates its isolation from crude synthetic mixtures.

The synthesis of this scaffold typically involves the cyclocondensation of 2,4,6-trichlorophenylhydrazine with 3-cyclopropyl-3-oxopropanenitrile. While highly effective, this pathway invariably generates kinetically competitive byproducts, most notably the 3-amino-5-cyclopropyl regioisomer, alongside unreacted hydrazine and oxidative degradation products .

The Causality of Separation Challenges

Successful isolation requires overcoming two primary chromatographic hurdles dictated by the molecule's structure:

  • Regioisomer Co-elution: The 5-amino and 3-amino regioisomers possess nearly identical molecular dipole moments and lipophilicity. On standard normal-phase silica, their retention factors ( Rf​ ) are often indistinguishable under isocratic conditions .

  • Silanol-Induced Peak Tailing: The basic 5-amino group and the pyrazole N2 atom act as strong hydrogen-bond acceptors/donors. In reversed-phase high-performance liquid chromatography (RP-HPLC), these moieties interact with residual unendcapped silanols on C18 stationary phases, causing severe peak tailing and poor resolution unless the mobile phase is strictly controlled .

To establish a self-validating purification system, we employ a two-dimensional approach: Normal-Phase (NP) Flash Chromatography for bulk crude fractionation, followed by Preparative RP-HPLC for high-purity isolation.

Logic Analyte Target Aminopyrazole Hydrophobic Hydrophobic Interactions (Trichlorophenyl & Cyclopropyl) Analyte->Hydrophobic Polar Polar/H-Bonding (5-Amino & Pyrazole N) Analyte->Polar C18 RP-HPLC (C18) Retention & Selectivity Hydrophobic->C18 Non-polar retention Polar->C18 Requires TFA to suppress tailing Silica NP-Flash (Silica) Regioisomer Resolution Polar->Silica H-bond adsorption

Mechanistic interactions dictating the chromatographic behavior of the aminopyrazole.

Quantitative Chromatographic Parameters

To ensure reproducibility, all quantitative parameters for the target analyte and the optimized chromatographic gradients are summarized below.

Table 1: Target Analyte Physicochemical Properties
ParameterValue / DescriptionChromatographic Implication
Molecular Formula C12​H10​Cl3​N3​ High molecular weight relative to polar surface area.
Molecular Weight 302.59 g/mol Detectable via standard LC-MS (ESI+).
LogP (Estimated) ~3.8 - 4.2Strong retention on C18; requires high organic modifier.
Ionization ( pKa​ ) ~2.5 - 3.5 (Conjugate acid)Requires acidic mobile phase (pH < 2.5) for sharp RP-HPLC peaks.
Table 2: Optimized NP-Flash Chromatography Gradient

Stationary Phase: 40 µm Irregular Silica Gel (Standard Grade).

Time / Column Volumes (CV) % Hexane % Ethyl Acetate Purpose
0.0 - 2.0 CV 95% 5% Elution of highly non-polar impurities (e.g., oxidized species).

| 2.0 - 8.0 CV | 95% 75% | 5% 25% | Shallow gradient to separate the 3-amino and 5-amino regioisomers. | | 8.0 - 12.0 CV | 75% | 25% | Isocratic hold for complete elution of the target 5-amino compound. | | 12.0 - 14.0 CV | 0% | 100% | Column flush to remove highly polar unreacted hydrazines. |

Table 3: Optimized Preparative RP-HPLC Gradient

Column: C18, 5 µm, 100 Å, 21.2 x 250 mm. Flow Rate: 20 mL/min.

Time (min) % Water (+ 0.1% TFA) % Acetonitrile (+ 0.1% TFA) Curve Profile
0.0 70% 30% Isocratic hold (Sample injection).
2.0 70% 30% Isocratic hold (Desalting).
15.0 20% 80% Linear gradient (Target elutes at ~65% MeCN).
17.0 5% 95% Linear gradient (Wash).

| 20.0 | 70% | 30% | Re-equilibration. |

Experimental Methodologies

The following self-validating protocols ensure that experimental artifacts (such as sample crashing or peak broadening) are mitigated through strategic sample preparation and real-time monitoring.

Workflow Crude Crude Reaction Mixture (Regioisomers & Hydrazine) DryLoad Dry Loading on Silica (Prevents Band Broadening) Crude->DryLoad Flash Normal-Phase Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Flash Fractions TLC/UV Monitoring (Pool enriched fractions) Flash->Fractions PrepLC Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) Fractions->PrepLC Pure Pure 5-Amino-3-cyclopropyl- 1-(2,4,6-trichlorophenyl)pyrazole PrepLC->Pure

Step-by-step workflow for isolating the target aminopyrazole from crude mixtures.

Protocol A: Bulk Isolation via Normal-Phase Flash Chromatography

Causality Note: Liquid loading this compound in a strong solvent (like DCM or Methanol) causes severe band broadening on silica, destroying the delicate resolution between regioisomers. Dry loading is strictly required .

  • Sample Preparation (Dry Loading):

    • Dissolve the crude reaction mixture (e.g., 5.0 g) in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Add 15.0 g of dry silica gel (230-400 mesh) to the solution.

    • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is achieved.

  • Column Equilibration:

    • Pack a 120 g silica flash column and equilibrate with 3 Column Volumes (CV) of 95% Hexane / 5% Ethyl Acetate.

  • Loading and Elution:

    • Carefully transfer the dry-loaded silica powder to the top of the column cartridge.

    • Execute the gradient outlined in Table 2 using an automated flash system equipped with a UV detector set to 254 nm and 280 nm.

  • Fraction Validation:

    • Spot the collected UV-active fractions on a silica TLC plate. Elute with 70% Hexane / 30% Ethyl Acetate.

    • The target 5-amino regioisomer typically exhibits a slightly lower Rf​ value than the 3-amino regioisomer due to stronger hydrogen bonding between the 5-amino group and the silica surface.

    • Pool fractions containing the target compound and concentrate in vacuo.

Protocol B: High-Purity Isolation via Preparative RP-HPLC

Causality Note: The addition of 0.1% Trifluoroacetic acid (TFA) is not optional. Without it, the basic aminopyrazole will exist in a state of partial ionization at neutral pH, leading to split peaks and massive tailing due to secondary interactions with the silica backbone of the C18 column .

  • Sample Reconstitution:

    • Dissolve the enriched NP-Flash product in a 1:1 mixture of Acetonitrile and Water containing 0.1% TFA. Ensure the concentration does not exceed 50 mg/mL to prevent column overloading.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter or residual silica.

  • System Priming:

    • Purge the preparative HPLC lines with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Equilibrate the C18 column at 30% B for 5 minutes at 20 mL/min.

  • Injection and Separation:

    • Inject the sample (up to 2 mL per run).

    • Run the gradient specified in Table 3 . Monitor absorbance at 254 nm. The highly hydrophobic 2,4,6-trichlorophenyl group ensures strong retention; expect the target peak to elute sharply between 10.0 and 12.0 minutes (~60-65% MeCN).

  • Recovery and Lyophilization:

    • Collect the main peak. To prevent acid-catalyzed degradation during concentration, immediately freeze the fractions and remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation. This yields the target compound as a highly pure, off-white TFA salt. If the free base is required, partition the reconstituted salt between Ethyl Acetate and saturated aqueous NaHCO3​ prior to final drying.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2017.[Link]

  • HPLC Method for Analysis of Aminopyrazole on Primesep Columns. SIELC Technologies.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and formulation development professionals working with 5-Amino-3-cyclopropyl-1-(2,4,6-trichlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and formulation development professionals working with 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole .

Due to its bulky trichlorophenyl ring and cyclopropyl substitution, this novel chemical entity (NCE) exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: high lattice energy, extreme hydrophobicity, and a severely limited dissolution rate[1]. This guide provides field-proven, mechanistically grounded strategies to overcome these specific solubility barriers.

Part 1: Physicochemical Profiling & Solubilization Suitability

Before selecting a formulation strategy, it is critical to understand the causality behind the compound's insolubility. The table below summarizes the quantitative expectations and mechanistic rationale for various solubilization approaches.

Property / StrategyExpected BehaviorCausality / MechanismRecommended Use Case
LogP (Estimated) > 4.5High lipophilicity driven by the 2,4,6-trichlorophenyl and cyclopropyl groups.Baseline metric
pKa (5-Amino) < 2.0Severe electron withdrawal by the substituted pyrazole ring neutralizes basicity.Baseline metric
pH Adjustment / Salts Poor (< 1x enhancement)Inability to form stable salts at physiological pH due to lack of ionization.Not recommended
Co-solvents (DMSO/PEG) Moderate (10-50x)Reduces the dielectric constant of the aqueous media, lowering the cavitation energy penalty[1].In vitro assays
Cyclodextrins (HP-β-CD) High (100-500x)Hydrophobic cavity sterically encapsulates the bulky trichlorophenyl ring[].In vivo dosing (IV/PO)
Nanosuspension Very High (>1000x)Exponentially increases surface-area-to-volume ratio, driving the dissolution rate[3].High-dose in vivo tox

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate when I try to form a hydrochloride salt or adjust the pH? A: The 5-amino group on your pyrazole core is deceptively non-basic. The adjacent pyrazole ring is inherently electron-withdrawing, an effect that is severely amplified by the highly electronegative 2,4,6-trichlorophenyl group at the N1 position. This extensive electron delocalization pulls electron density away from the nitrogen lone pair, dropping the pKa of the conjugate acid to below 2. Consequently, standard pH adjustment fails to ionize the molecule sufficiently to maintain solubility in aqueous media[1].

Q2: What is the most reliable co-solvent system for in vitro biochemical assays? A: For in vitro assays, you must balance compound solubility with cellular or enzymatic tolerability. A highly effective technique is the use of water-miscible co-solvents combined with a non-ionic surfactant[1].

  • Recommendation: Use a "10/10/80" system: 10% DMSO, 10% Tween 80, and 80% Aqueous Buffer.

  • Causality: DMSO acts as a co-solvent by lowering the energy penalty required to create a cavity in the water network for the lipophilic pyrazole. Tween 80 provides micellar encapsulation, preventing the compound from nucleating and "crashing out" upon dilution into the final assay well.

Q3: I need an aqueous formulation for in vivo dosing, but co-solvents cause toxicity. What is the alternative? A: For in vivo applications, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is the gold standard[]. Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity[4]. The 2,4,6-trichlorophenyl group of your compound is an excellent steric and thermodynamic match for the β-cyclodextrin cavity. By sequestering the hydrophobic moiety inside the cavity, the apparent aqueous solubility is drastically increased without altering the molecule's ionization state or requiring harsh organic solvents[].

Part 3: Self-Validating Experimental Protocols

Protocol A: Phase-Solubility Profiling with HP-β-CD (Higuchi-Connors Method)

Purpose: To determine the binding affinity ( K1:1​ ) and maximum achievable solubility of the pyrazole derivative in cyclodextrin.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in a buffered saline solution (pH 7.4).

  • Addition: Add an excess amount of the solid 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 25°C and agitate at 150 RPM for 72 hours to ensure dynamic thermodynamic equilibrium is reached[4].

  • Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification & Validation: Dilute the filtrate with mobile phase and analyze via HPLC-UV. Plot the molar concentration of dissolved drug versus the molar concentration of HP-β-CD.

    • Self-Validation: A linear AL​ -type plot confirms a 1:1 inclusion complex, validating the thermodynamic stability of the formulation. A plateau ( AP​ -type) indicates the solubility limit of the complex itself has been reached.

Protocol B: Preparation of a Nanosuspension via Wet Media Milling

Purpose: To enhance the dissolution rate for high-dose oral pharmacokinetic studies when cyclodextrin complexation capacity is exceeded[3].

  • Stabilizer Solution: Dissolve 1% (w/v) Poloxamer 188 and 0.2% (w/v) Sodium Lauryl Sulfate (SLS) in deionized water.

    • Causality: Poloxamer provides steric stabilization, while SLS provides electrostatic repulsion. Together, they prevent Ostwald ripening and agglomeration of the newly sheared hydrophobic surfaces[3].

  • Dispersion: Disperse 5% (w/v) of the coarse pyrazole API into the stabilizer solution using a high-shear rotor-stator homogenizer at 10,000 RPM for 2 minutes.

  • Milling: Transfer the coarse suspension to a planetary micro mill containing 0.5 mm yttrium-stabilized zirconium oxide beads (bead-to-suspension volume ratio of 1:1).

  • Processing: Mill at 400 RPM for 60 minutes. Pause for 5 minutes every 15 minutes to prevent thermal degradation of the API.

  • Harvesting & Validation: Separate the nanosuspension from the milling media using a 10 µm sieve.

    • Self-Validation: Verify particle size reduction (target < 400 nm) and Polydispersity Index (PDI < 0.2) via Dynamic Light Scattering (DLS). A stable PDI over a 7-day stress test at room temperature validates the absence of Ostwald ripening and confirms a successful formulation.

Part 4: Solubilization Workflow Visualization

G Start Assess Compound: 5-Amino-3-cyclopropyl-1- (2,4,6-trichlorophenyl)pyrazole Check_pKa Evaluate Ionization (5-Amino pKa < 2) Start->Check_pKa Salt_Form Salt Formation (Not Viable) Check_pKa->Salt_Form If pKa > 4 (Unlikely) Cosolvent Co-solvent & Surfactant (DMSO / Tween 80) Check_pKa->Cosolvent pKa < 2 (Expected) Success Aqueous Formulation Achieved Salt_Form->Success Cyclodextrin Inclusion Complexation (HP-β-CD / SBE-β-CD) Cosolvent->Cyclodextrin In vivo (Precipitation risk) Cosolvent->Success In vitro assays Nano Nanosuspension / Solid Dispersion Cyclodextrin->Nano Low Binding Affinity Cyclodextrin->Success Stable Complex Nano->Success High Dose Required

Figure 1: Solubilization decision tree for lipophilic, poorly ionizable pyrazole derivatives.

References

  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: ijpbr.in URL: [Link]

  • Title: Cyclodextrins in drug delivery: An updated review Source: nih.gov URL: [Link]

  • Title: A Comprehensive Review of Solubility Enhancement Techniques for Poorly Soluble Drugs Source: researchgate.net URL: [Link]

Sources

Optimization

reducing byproduct formation during 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole production

Welcome to the technical support guide for the synthesis of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and mitigating byproduct formation. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.

Core Synthesis Pathway: An Overview

The synthesis of 5-aminopyrazoles, such as the target compound, is most commonly achieved through the cyclocondensation reaction of a β-ketonitrile with a substituted hydrazine.[1] In this specific case, the reaction involves cyclopropylacetonitrile and 2,4,6-trichlorophenylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the pyrazole ring.[1]

Synthesis_Pathway Main Synthesis Pathway Reactant1 Cyclopropylacetonitrile Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 (Condensation) Reactant2 2,4,6-Trichlorophenyl- hydrazine Product 5-Amino-3-cyclopropyl-1- (2,4,6-trichlorophenyl)pyrazole Intermediate->Product Intramolecular Cyclization Regioisomer_Formation Regioisomeric Byproduct Formation cluster_main cluster_paths Intermediate Hydrazone Intermediate PathwayA Pathway A (Favored) Intermediate->PathwayA PathwayB Pathway B (Disfavored) Intermediate->PathwayB Product_Desired Desired Product 5-Amino Isomer PathwayA->Product_Desired Cyclization at Nitrile Carbon Product_Byproduct Byproduct 3-Amino Isomer PathwayB->Product_Byproduct Alternative Cyclization

Caption: Competing reaction pathways leading to the desired product and its regioisomer.

Troubleshooting & Optimization Strategies:

ParameterRecommended Action & Rationale
Reaction Temperature Maintain a lower reaction temperature (e.g., 40-60°C). Higher temperatures can provide the activation energy needed to overcome the barrier to the less-favored pathway, increasing the formation of the undesired isomer.
Catalyst If using a base catalyst, screen weaker bases (e.g., triethylamine, diisopropylethylamine) instead of strong bases like sodium hydroxide or alkoxides. The choice of catalyst can influence which tautomeric form of the intermediate is present, directly affecting the cyclization pathway. [2]
Solvent The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., acetonitrile) to nonpolar (e.g., toluene). A solvent that preferentially stabilizes the transition state leading to the desired product will improve the isomeric ratio.
Rate of Addition Add the hydrazine starting material slowly to the solution of the β-ketonitrile. This can help maintain a low instantaneous concentration of the hydrazine, which can suppress side reactions and improve selectivity.
Q2: I'm observing evidence of cyclopropyl ring opening. What causes this and how can it be prevented?

A2: The cyclopropyl group, while generally stable, is known to be susceptible to ring-opening reactions under strongly acidic conditions, which can proceed via a homoallylic carbocation intermediate. [3][4]This can lead to a variety of linear or rearranged byproducts.

Troubleshooting & Optimization Strategies:

  • pH Control: Strictly avoid strongly acidic conditions during the reaction and workup. If an acid catalyst is necessary for other reasons, use a weak acid or a buffer system.

  • Temperature Management: High temperatures, especially in the presence of even mild protic sources, can promote ring-opening. Conduct the reaction at the lowest effective temperature.

  • Workup Procedure: During aqueous workup, ensure that any acidic washes are performed quickly and at low temperatures. Neutralize the reaction mixture promptly.

Q3: My final product is off-color (yellow/brown). What are these impurities and how can I remove them?

A3: Discoloration is typically due to the formation of small quantities of oxidized or polymeric byproducts. The amino group on the pyrazole ring can be susceptible to air oxidation, leading to highly conjugated, colored species.

Troubleshooting & Optimization Strategies:

TechniqueProtocol & Rationale
Inert Atmosphere Conduct the reaction and subsequent handling of the product under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
Charcoal Treatment Add a small amount of activated charcoal (approx. 1-2% w/w relative to the crude product) to a solution of the crude product in a suitable solvent. [5]Heat gently for 15-30 minutes, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities.
Recrystallization This is a highly effective method for removing colored impurities, which are often present in low concentrations and will remain in the mother liquor. [5]See the detailed protocol below.
Acid/Base Wash Utilize the basicity of the 5-amino group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer, leaving non-basic colored impurities behind. The aqueous layer can then be basified and the pure product re-extracted. [5]

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques for monitoring this reaction? A: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress to check for the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and byproducts. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the molecular weight of the main components. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural confirmation of the final product and for characterizing the structure of any isolated, unknown byproducts. [6] Q: How critical is the purity of the 2,4,6-trichlorophenylhydrazine starting material? A: Extremely critical. Impurities in the hydrazine starting material (e.g., isomers, oxidized species, or related aniline compounds) can lead to the formation of a wide range of difficult-to-remove, structurally similar byproducts. It is highly recommended to use hydrazine of >98% purity or to purify it by recrystallization before use.

Q: Can this reaction be run under solvent-free conditions? A: While some pyrazole syntheses can be performed under solvent-free or microwave-assisted conditions to accelerate the reaction, these methods can sometimes lead to reduced selectivity and increased byproduct formation due to the higher temperatures involved. [7]For this specific synthesis, traditional solvent-based methods at controlled temperatures are recommended to achieve the highest purity and isomeric ratio.

Detailed Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the solution into the GC-MS instrument.

  • GC Method: Use a suitable temperature program to separate the components. A typical program might be:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/minute.

    • Hold: Maintain 280°C for 5 minutes.

  • MS Analysis: Analyze the mass spectrum of each eluted peak to determine the molecular weight and fragmentation pattern. Compare these with the expected masses of the product, starting materials, and potential byproducts (e.g., the regioisomer). [5]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the pyrazole product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is an ethanol/water or isopropanol/water mixture.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source. If using a co-solvent, add the second solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]

  • Kumar, A., & Year, A. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Retrieved from [Link]

  • Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Neochoritis, C. G., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Kaur, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Raju, H., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

  • ijprajournal. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • Krishnarao, N., et al. (n.d.). MULTICOMPONENT SYNTHESIS OF AMINO PYRAZOLE PROMOTED BY PH3P AND BIOEVLUATION. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • ChemRxiv. (2024). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. Retrieved from [Link]

  • ResearchGate. (2025). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

Sources

Troubleshooting

preventing thermal degradation of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole during long-term storage

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that highly functionalized pyrazoles are critical intermediates and active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that highly functionalized pyrazoles are critical intermediates and active pharmaceutical ingredients (APIs). However, the specific structural features of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole introduce unique stability challenges during long-term storage.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we will dissect the causality of thermal degradation, provide self-validating experimental protocols, and offer a definitive troubleshooting workflow to ensure the absolute integrity of your compound.

Mechanistic Insights: The Causality of Thermal Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole:

  • The 5-Amino Vulnerability: Despite the significant steric shielding provided by the bulky 2,4,6-trichlorophenyl group at the N1 position, the 5-amino group remains an electron-rich, redox-active center. Thermal stress provides the necessary activation energy for radical-mediated oxidation, leading to the formation of colored azo-dimers[1].

  • Moisture-Assisted Tautomerization: Water acts as a potent proton shuttle. In the presence of ambient thermal energy, moisture significantly lowers the energetic barrier for tautomeric interconversion between the stable amino form and the highly reactive imino form[1].

  • Autocatalytic Kinetics: Research on related 5-aminopyrazoles demonstrates that thermal decomposition is often autocatalytic[2]. Once degradation initiates, the resulting pyrazolyl radicals or acidic byproducts catalyze further decomposition, meaning degradation accelerates exponentially over time[2].

  • Cyclopropyl Ring Cleavage: While generally stable, the C3-cyclopropyl ring can undergo electrophilic ring-opening if the compound is subjected to high thermal stress (>60°C) in the presence of trace acidic impurities left over from synthesis.

G API 5-Amino-3-cyclopropyl- 1-(2,4,6-trichlorophenyl)pyrazole Thermal Thermal Stress (> 40°C) API->Thermal Storage Oxidative Oxidative Stress (O2 Exposure) API->Oxidative Air Exposure Moisture Moisture (H2O) API->Moisture Humidity Dimer Azo Dimerization (Brown/Red Discoloration) Thermal->Dimer Accelerates RingOpen Cyclopropyl Ring Opening (Acid-Catalyzed) Thermal->RingOpen High Temp + Trace Acid Hydrolysis Hydrolytic Degradation & Tautomerization Thermal->Hydrolysis Accelerates Oxidative->Dimer 5-Amino Oxidation Moisture->Hydrolysis Proton Transfer

Mechanistic pathways of thermal and environmental degradation for 5-amino-1-arylpyrazoles.

Quantitative Stability Profiling

To illustrate the impact of environmental factors on this compound, we have summarized standard accelerated stability data for 5-amino-1-arylpyrazole derivatives. Notice how the combination of thermal stress and moisture drastically accelerates degradation.

Table 1: Accelerated Stability Profile (30-Day Study)

Storage ConditionAtmosphereMoisture LevelDegradation (%)Primary Degradation Pathway
-20°C Argon< 0.1%< 0.05%None detected
4°C Air< 0.1%0.8%Slow Oxidation
25°C Air60% RH3.5%Oxidation & Tautomerization
40°C Air75% RH14.2%Autocatalytic Dimerization
60°C Air< 0.1%22.5%Thermal Ring Cleavage

Troubleshooting Guide & FAQs

Q1: My pyrazole compound is turning brown during room-temperature storage. What is happening and how can I prevent it? A1: A brown or red discoloration is the hallmark of oxidative degradation of the 5-amino group[1]. As documented in 1[1], thermal stress provides the activation energy for radical-mediated dimerization, forming colored azo compounds. Action: Store the compound under an inert atmosphere (argon or nitrogen) in amber vials at -20°C.

Q2: I am observing the appearance of a new spot on my TLC plate after storing my pyrazole derivative in the freezer. What could be the cause? A2: The appearance of a new spot suggests degradation even at low temperatures, which is almost always driven by trace moisture[1]. Water acts as a catalyst, lowering the energetic barrier for tautomeric interconversion between the amino and imino forms. The imino tautomer is highly reactive and prone to hydrolysis. Action: Ensure the sample is thoroughly desiccated (Karl Fischer moisture < 0.1%) prior to freezing.

Q3: Can the degradation of this compound accelerate over time? A3: Yes. Advanced kinetic studies on related 5-aminopyrazoles demonstrate that thermal decomposition is autocatalytic[2]. As the compound degrades, it releases reactive radical species that facilitate further addition reactions to the intact pyrazole ring[2]. Once degradation begins, it accelerates rapidly.

Workflow Start Observe Degradation (Color Change / New TLC Spots) CheckMoisture Assess Moisture Content (Karl Fischer Titration) Start->CheckMoisture CheckPurity Assess Purity & Byproducts (HPLC-UV / LC-MS) Start->CheckPurity Action1 Lyophilize / Desiccate (< 0.1% H2O) CheckMoisture->Action1 If H2O > 0.5% Action2 Store under Argon in Amber Vials at -20°C CheckPurity->Action2 Identify Oxidative Dimers Action1->Action2 Final Storage Prep

Troubleshooting workflow for diagnosing and mitigating pyrazole degradation during storage.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your laboratory practices, do not rely on passive storage. Implement the following self-validating protocols to actively manage and verify the stability of your compound.

Protocol A: Self-Validating Preparation for Long-Term Storage

Causality Principle: Removing environmental catalysts (H₂O, O₂) raises the activation energy for degradation far above what is provided by ambient thermal energy.

  • Lyophilization: Dissolve the API in anhydrous 1,4-dioxane and lyophilize for 48 hours to remove trace synthesis solvents and trapped water.

  • Moisture Verification (Self-Validation Step): Perform a Karl Fischer titration on a 10 mg aliquot. Validation Criteria: The system is only validated for storage if moisture is confirmed to be < 0.1% w/w. If > 0.1%, the lyophilization cycle must be repeated.

  • Inert Aliquoting: Transfer the dry powder into amber glass vials inside a glove box purged with Argon (O₂ < 1 ppm).

  • Sealing: Seal with PTFE-lined caps and wrap the seal tightly with Parafilm to prevent atmospheric ingress.

  • Storage: Transfer immediately to a continuously monitored -20°C freezer.

Protocol B: Accelerated Stability Testing (HPLC-UV)

Causality Principle: By intentionally stressing the compound, we can calculate degradation kinetics and validate that our analytical method can actually detect the specific degradation products of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the pyrazole in anhydrous acetonitrile[1].

  • Stress Conditions: Subject aliquots to 40°C/75% RH (humidity chamber) and 60°C (dry heat) for 14 days[1].

  • Chromatographic Method:

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analytical Self-Validation Step: Inject an unstressed standard (stored at -20°C) followed immediately by the 60°C stressed sample. Validation Criteria: The protocol is only validated if the primary degradation peaks (typically eluting at Relative Retention Times of 1.2–1.5) are baseline-resolved from the intact API peak with a Resolution (Rs) > 2.0. If Rs < 2.0, adjust the gradient slope before proceeding with quantitative analysis.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds Source: BenchChem URL
  • Source: RSC Publishing (Physical Chemistry Chemical Physics)
  • Source: MDPI (Molecules)

Sources

Optimization

optimizing mobile phase gradients for LC-MS analysis of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole

Welcome to the Advanced Application Support Center. This guide provides in-depth troubleshooting and method development strategies for the LC-MS analysis of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide provides in-depth troubleshooting and method development strategies for the LC-MS analysis of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole . Designed for drug development professionals and analytical scientists, this resource bridges the gap between theoretical chromatography and practical, field-proven workflows.

Analyte Profiling & Chromatographic Strategy

To optimize a mobile phase gradient, we must first understand the physicochemical causality of the target molecule. 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole presents a unique analytical challenge due to its dual nature:

  • 5-Amino Group: Acts as a weak base. In acidic conditions (pH < pKa), this group protonates, making it an excellent candidate for Positive Electrospray Ionization (ESI+) 1.

  • 2,4,6-Trichlorophenyl & Cyclopropyl Groups: Highly lipophilic and bulky. These groups drive strong hydrophobic interactions with reversed-phase (RP) stationary phases (like C18 or Biphenyl), resulting in high retention times and a propensity for column carryover.

Because of this extreme hydrophobicity, a standard linear gradient will often result in the analyte eluting too late, co-eluting with complex matrix lipids, or suffering from peak broadening. To counteract this, we employ a biphasic focused gradient 2.

G A 1. Analyte Profiling (Lipophilic, Basic Amine) B 2. Mobile Phase Selection (0.1% FA in H2O / ACN) A->B C 3. Scouting Gradient (5-95% B over 10 min) B->C D 4. Focused Gradient (Shallow ramp at elution %B) C->D E 5. Wash & Equilibration (100% B to clear matrix) D->E

Figure 1: Systematic LC-MS method development workflow for lipophilic pyrazoles.

Quantitative Gradient Optimization

To maximize resolution and MS sensitivity, the gradient must be tailored to the analyte's specific elution window. Below is the optimized biphasic gradient table designed for a standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Table 1: Optimized Biphasic Mobile Phase Gradient Matrix Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient PhaseTime (min)% Mobile Phase BFlow Rate (mL/min)Mechanistic Purpose
Initial Hold 0.0 - 1.05%0.40Desalts the sample and elutes highly polar matrix components to prevent ion suppression.
Steep Ramp 1.0 - 3.05% → 60%0.40Rapidly advances the gradient to the critical elution window, saving analysis time.
Focused Ramp 3.0 - 7.060% → 85%0.40Shallow gradient ( Δ 6.25%/min) maximizes chromatographic resolution from isobaric matrix lipids 3.
Column Wash 7.1 - 9.0100%0.50Flushes strongly retained trichlorophenyl-derivatives. Flow rate is increased to clear the column faster.
Equilibration 9.1 - 12.05%0.40Restores the column to initial conditions.

Self-Validating Experimental Protocols

Do not rely on theoretical gradients alone; the system must prove its own efficacy. Follow this step-by-step protocol to validate your gradient optimization.

Protocol: Gradient Scouting & Carryover Validation

Mechanistic Rationale: Because of the trichlorophenyl group, this pyrazole is highly susceptible to sticking to the injector rotor seal and column frits. This protocol establishes the exact elution percentage and mathematically proves the absence of carryover.

Step 1: Preparation Prepare a Lower Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL) and an Upper Limit of Quantification (ULOQ) standard (e.g., 1000 ng/mL) of the pyrazole in 50:50 Water:Acetonitrile.

Step 2: Scouting Run Execute a linear gradient from 5% B to 95% B over 10 minutes. Record the retention time ( tR​ ). Calculate the exact concentration of organic modifier at the column during elution using: %B_elution = %B_initial + (Δ%B / Gradient_Time) × (tR - System_Dwell_Time)

Step 3: Focused Gradient Implementation Adjust the gradient (as shown in Table 1) so that the "Focused Ramp" begins 10% below your calculated %B_elution and ends 10% above it.

Step 4: System Self-Validation (Critical) To validate the wash step, you must run the following exact injection sequence:

  • Matrix Blank 1 (Establishes baseline noise)

  • LLOQ Standard (Confirms sensitivity and peak shape at the focused gradient)

  • ULOQ Standard (Saturates the system with the lipophilic analyte)

  • Matrix Blank 2 (The Validation Step)

Validation Criteria: Analyze Matrix Blank 2. If a peak appears at the analyte's tR​ with an area >20% of the LLOQ peak area, your system has failed the carryover test. Causality: The 100% B wash step (Table 1, 7.1 - 9.0 min) is insufficient. Solution: Increase the wash step duration by 1.5 minutes or change the wash solvent to a stronger eluent (e.g., 50:50 Acetonitrile:Isopropanol).

Troubleshooting & FAQs

Troubleshooting Issue Symptom: Poor LC-MS Data Tailing Peak Tailing / Broadening Issue->Tailing Suppression Low ESI+ Sensitivity Issue->Suppression Carryover Carryover in Blank Injections Issue->Carryover Sol1 Adjust Gradient Steepness (Decrease Δ%B/min) Tailing->Sol1 Sol2 Optimize Acid Modifier (Ensure 0.1% FA, avoid TFA) Suppression->Sol2 Sol3 Extend High-Organic Wash (Hold 100% B for 2-3 min) Carryover->Sol3

Figure 2: Troubleshooting logic tree for common LC-MS issues with halogenated pyrazoles.

Q1: Why is my analyte eluting as a broad, asymmetric peak?

Root Cause: The gradient is likely too steep during the specific window where the pyrazole elutes, or secondary interactions are occurring. Solution: First, flatten the gradient during the elution window (decrease Δ %B/min). If tailing persists, the basic amino group may be interacting with unendcapped silanols on your stationary phase. Ensure your mobile phase contains at least 0.1% Formic Acid to keep the silanols protonated (neutral) and the analyte protonated (repelled by any remaining positive charge).

Q2: I am experiencing severe ion suppression in ESI+. Should I switch to Trifluoroacetic Acid (TFA) to improve peak shape?

Root Cause & Solution: No. Do not use TFA. While TFA is an excellent ion-pairing agent that can sharpen peaks for basic compounds, its strong ion-pairing nature will severely suppress your ESI+ signal by preventing the analyte from transitioning into the gas phase as a bare [M+H]+ ion 1. Stick to 0.1% Formic Acid. If ion suppression is occurring, it is likely due to co-eluting matrix lipids. Resolve this by making the gradient shallower right before the analyte elutes to separate it from the suppression zone.

Q3: Can I use Methanol instead of Acetonitrile for Mobile Phase B?

Root Cause & Solution: Yes, but with caveats. Methanol provides different selectivity (protic vs. aprotic) and can sometimes enhance ESI+ ionization efficiency compared to Acetonitrile 4. However, Methanol is a weaker elution solvent for highly lipophilic compounds like trichlorophenyl-pyrazoles. If you switch to Methanol, you will need a higher percentage of organic modifier to elute the compound, and your system backpressure will increase due to the higher viscosity of Methanol/Water mixtures.

References

  • Source: Waters Corporation / lcms.
  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run Source: Biomedical Journal of Scientific & Technical Research URL
  • Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS Source: bioRxiv URL
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenylpyrazole Insecticides: Evaluating Fipronil and the Emergent 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole

For: Researchers, Scientists, and Drug Development Professionals Introduction The phenylpyrazole class of insecticides has been a cornerstone of integrated pest management programs for decades, valued for their high effi...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpyrazole class of insecticides has been a cornerstone of integrated pest management programs for decades, valued for their high efficacy at low application rates.[1][2][3] Fipronil, the most prominent member of this class, is a broad-spectrum insecticide widely used in agriculture, veterinary medicine, and urban pest control.[1][4][5] Its mechanism of action, targeting the central nervous system of insects, has made it a critical tool against a wide array of pests.[6][7][8]

This approach is designed to offer a foundational understanding of the established insecticide while empowering researchers with the methodology to rigorously evaluate emerging alternatives.

Part 1: The Benchmark - Fipronil

Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile) is a potent, broad-spectrum insecticide that disrupts the insect central nervous system.[6] It is effective against a wide variety of pests, including those resistant to other classes of insecticides like pyrethroids and carbamates.[2]

Mechanism of Action

Fipronil's primary mode of action is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor, specifically the GABA-gated chloride channel (GABAA).[6][7][9] In a healthy insect nervous system, GABA binds to its receptor, opening the chloride ion channel and allowing chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve impulses.

Fipronil binds to a site within the chloride channel, effectively blocking it.[6][7][9] This prevents the flow of chloride ions, even when GABA is bound to the receptor. The result is a failure of nerve inhibition, leading to excessive neuronal stimulation, paralysis, and ultimately, the death of the insect.[4][8] Fipronil also acts on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its insect-selective toxicity.[6] This dual action is a key component of its high efficacy. The selectivity of fipronil for insects over mammals is attributed to its higher binding affinity for insect GABA receptors.[4][7]

cluster_0 Normal Neuronal Inhibition cluster_1 Fipronil-Induced Neurotoxicity GABA GABA Neurotransmitter Receptor GABA Receptor GABA->Receptor Binds to Channel Chloride (Cl-) Channel Receptor->Channel Activates Neuron Postsynaptic Neuron Channel->Neuron Cl- influx Hyperpolarization (Inhibition) Fipronil Fipronil Blocked_Channel Blocked Chloride Channel Fipronil->Blocked_Channel Binds to and blocks Excited_Neuron Postsynaptic Neuron Blocked_Channel->Excited_Neuron No Cl- influx Hyperexcitation & Paralysis

Caption: Mechanism of action of Fipronil on the insect GABA receptor.

Spectrum of Activity and Efficacy

Fipronil is effective by both contact and ingestion against a wide range of agricultural, domestic, and veterinary pests.[2][7] Its applications include the control of:

  • Agricultural Pests: Termites, ants, beetles, cockroaches, fleas, ticks, rootworms, and weevils.[7] It is used on crops such as rice, cotton, and corn.[2][4]

  • Urban Pests: Cockroaches, ants, and termites in residential and commercial settings.[4]

  • Veterinary Pests: Fleas and ticks on cats and dogs.[4]

The efficacy of fipronil is well-documented, though specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values vary significantly depending on the insect species, formulation, and application method. For example, some novel pyrazole derivatives have been synthesized and shown to have even greater anti-termite activity than fipronil in laboratory settings, with one compound exhibiting an LC50 of 0.001 μg/mL compared to fipronil's 0.038 μg/mL against termites.[10] Conversely, against locusts, a different pyrazole derivative showed superior activity with an LC50 of 47.68 μg/mL compared to fipronil's 63.09 μg/mL.[10]

Property Fipronil
Chemical Class Phenylpyrazole[6]
IUPAC Name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile[6]
CAS Number 120068-37-3[7]
Mode of Action GABA-gated chloride channel antagonist[6][7]
Primary Target Site Insect Central Nervous System[6][8]
Spectrum of Activity Broad-spectrum (e.g., ants, beetles, fleas, ticks, termites, cockroaches)[4][7]
Routes of Exposure Contact and Ingestion[2][7]

Part 2: The Challenger - 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole

This novel compound belongs to the same phenylpyrazole class as fipronil. Structurally, it shares the core pyrazole ring and the substituted phenyl group. The key differences lie in the substituents on the pyrazole ring:

  • C3 Position: A cyclopropyl group instead of a cyano group (in fipronil).

  • C4 Position: Lacks the trifluoromethylsulfinyl group present in fipronil.

  • Phenyl Ring: Substituted with three chlorine atoms (trichlorophenyl) instead of two chlorine atoms and a trifluoromethyl group.

Hypothesized Mechanism and Structure-Activity Relationship

Given its structural similarity to fipronil, it is highly probable that 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole also acts as an antagonist of the insect GABA receptor. The modifications to the chemical structure, however, could lead to significant differences in its insecticidal profile:

  • Binding Affinity: The changes in the substituent groups will alter the molecule's size, shape, and electronic properties. This could enhance or reduce its binding affinity to the target site within the GABA receptor, thereby affecting its intrinsic potency.

  • Metabolism and Detoxification: The replacement of the trifluoromethylsulfinyl group may alter the compound's susceptibility to metabolic breakdown by insect enzymes like cytochrome P450s. This could influence the speed of action and residual activity.

  • Spectrum of Activity: Variations in binding affinity to the GABA receptors of different insect orders could result in a narrower or broader spectrum of activity compared to fipronil.

  • Selectivity: The structural changes might also affect its binding to mammalian GABA receptors, potentially altering its selectivity and safety profile.

To ascertain these properties, rigorous experimental evaluation is necessary.

Part 3: Experimental Protocols for Comparative Efficacy

The following section provides detailed, standardized protocols for researchers to determine and compare the insecticidal efficacy of novel compounds like 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole against a benchmark such as fipronil.

cluster_workflow Comparative Bioassay Workflow A 1. Compound Preparation (Stock & Serial Dilutions) C 3. Bioassay Execution (Choose method: Topical, Feeding, Contact) A->C B 2. Insect Rearing & Selection (Uniform age & size) B->C D 4. Incubation (Controlled Temp, Humidity, Photoperiod) C->D E 5. Data Collection (Mortality counts at 24h, 48h, etc.) D->E F 6. Statistical Analysis (Abbott's Correction, Probit Analysis) E->F G 7. Determine Efficacy Metrics (LD50, LC50, LT50) F->G

Caption: A generalized workflow for conducting comparative insecticidal bioassays.

Protocol 1: Topical Application Bioassay (LD50 Determination)

This method is essential for determining the intrinsic toxicity of a compound by direct application.[11]

Objective: To determine the dose of the test compound that is lethal to 50% of the test population (LD50) upon direct contact.

Materials:

  • Technical grade test compounds (e.g., 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole and fipronil)

  • Acetone (or other suitable volatile solvent)

  • Microsyringe or micro-applicator

  • Test insects (e.g., house flies, cockroaches, or relevant pest species), anesthetized with CO2 or by chilling

  • Ventilated holding containers with food and water

  • Controlled environment chamber (27 ± 2°C, 80 ± 10% RH, 12:12h light:dark photoperiod)[12]

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution (e.g., 1000 µg/mL) of each test compound by dissolving a precisely weighed amount in acetone.[11] b. Perform serial dilutions to create a range of at least five concentrations expected to cause mortality between 10% and 90%.[12] c. Prepare a solvent-only control.

  • Insect Treatment: a. Anesthetize a batch of insects of uniform age and size. b. Using a microsyringe, apply a precise volume (typically 0.5-1.0 µL) of a test solution to the dorsal thorax of each insect.[13] c. Treat at least 3-4 replicates of 10-20 insects for each concentration and the control.

  • Post-Treatment: a. Place the treated insects into clean, ventilated holding containers with access to food and water. b. Maintain the containers in a controlled environment chamber.

  • Data Collection and Analysis: a. Record mortality at 24 and 48 hours post-application. An insect is considered dead if it shows no movement when gently prodded.[13] b. If control mortality is between 5% and 20%, correct the treatment mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] x 100 (where n=number of insects, T=treated, C=control)[14] c. Use probit analysis to calculate the LD50 value, 95% confidence limits, and the slope of the dose-response curve for each compound.[12][13]

Protocol 2: Feeding Bioassay (LC50 Determination)

This method assesses the efficacy of a compound when ingested.

Objective: To determine the concentration of the test compound in a food source that is lethal to 50% of the test population (LC50).

Materials:

  • Test compounds and solvent (as above)

  • Artificial diet, sugar solution, or leaf discs appropriate for the test insect

  • Petri dishes or suitable containers

  • Test insects (starved for 2-4 hours prior to the assay)

Procedure:

  • Preparation of Treated Diet: a. Prepare serial dilutions of each test compound in a suitable solvent. b. Incorporate a known volume of each dilution into a measured amount of the insect's diet. For leaf-feeding insects, leaf discs can be dipped into the solutions.[13] c. Allow the solvent to evaporate completely. Prepare a control diet treated only with the solvent.

  • Insect Exposure: a. Place the treated diet into individual containers. b. Introduce one or more starved insects into each container. Use at least 20 insects per concentration. c. Provide a water source if necessary (e.g., a moistened cotton ball).

  • Data Collection and Analysis: a. Record mortality at regular intervals (e.g., 24, 48, 72 hours). b. Correct for control mortality using Abbott's formula if necessary. c. Use probit analysis to determine the LC50 value for each compound.

Part 4: Data Interpretation and Comparative Analysis

Upon completing the bioassays, the data should be organized for a clear, objective comparison.

Comparative Efficacy Table (Example Template)

Parameter Fipronil 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole Potency Ratio (Fipronil LD50 / Test Compound LD50)
Topical LD50 (µ g/insect ) Experimental ValueExperimental ValueCalculated Value
95% Confidence Interval Calculated RangeCalculated RangeN/A
Feeding LC50 (µg/mL) Experimental ValueExperimental ValueCalculated Value
95% Confidence Interval Calculated RangeCalculated RangeN/A
Slope of Probit Line Calculated ValueCalculated ValueN/A

Interpreting the Results:

  • Potency: A lower LD50 or LC50 value indicates higher insecticidal potency. The potency ratio provides a direct comparison to the benchmark.

  • Slope: The slope of the dose-response curve indicates the homogeneity of the response within the test population. A steeper slope suggests a more uniform response.

  • Confidence Intervals: Overlapping confidence intervals between the two compounds may suggest that there is no statistically significant difference in their efficacy under the tested conditions.

Conclusion

Fipronil remains a highly effective and important insecticide due to its potent and specific action on the insect nervous system. Its well-characterized profile makes it an ideal benchmark for the evaluation of new insecticidal candidates.

The novel compound, 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole, as a member of the same phenylpyrazole class, holds theoretical potential as an insecticide. However, its actual efficacy, spectrum of activity, and selectivity can only be determined through rigorous empirical testing. The structural modifications present in this molecule could lead to a superior insecticidal profile, equivalent activity, or reduced efficacy compared to fipronil.

The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such a comparative analysis. By generating reliable LD50 and LC50 data, the scientific community can objectively assess the potential of this and other novel compounds, driving the discovery of the next generation of effective and selective pest management tools.

References

  • Fipronil - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • National Pesticide Information Center. (n.d.). Fipronil Technical Fact Sheet. Retrieved March 18, 2026, from [Link]

  • Baudry, A., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Molecular Neuroscience.
  • Zhang, Y., et al. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.
  • Horvath, D., et al. (2009). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. British Journal of Pharmacology.
  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • A-Z Chemicals. (2025). How Fipronil Controls Insects with Precision and Long-Lasting Effectiveness. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). The mechanism of fipronil, A: normal state, B: the activity of fipronil on GABA chloride channels. Retrieved March 18, 2026, from [Link]

  • Shao, X., et al. (2012). Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. Pest Management Science.
  • Liu, X., et al. (2008). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry.
  • Wang, B., et al. (2022). Design, synthesis and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry.
  • Wang, R., et al. (2024). Design, Synthesis, and Insecticidal Activity of Novel meta-Diamide Compounds Bearing a Phthalimide as a Potential GABA Receptor Antagonist. Journal of Agricultural and Food Chemistry.
  • Ozoe, Y., et al. (2017). Effects of novel meta-diamide insecticides on GABA type A receptors α1β2γ2 and α1β3γ2 and on glycine receptor α1β. Journal of Pesticide Science.
  • Casida, J. E., & Durkin, K. A. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical Research in Toxicology.
  • Sargent, R., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Medicinal Chemistry.
  • Tingle, C. C. D., et al. (2003). Health and environmental effects of fipronil. Pesticide Outlook.
  • Zhang, J., et al. (2022). Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors. New Journal of Chemistry.
  • University of California Statewide IPM Program. (n.d.). Fipronil - Pesticide Active Ingredients Database. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (2015). Fipronil: uses, pharmacological and toxicological features. Retrieved March 18, 2026, from [Link]

  • Ali, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity.
  • World Health Organization. (2018).
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  • World Health Organization. (2013). Guidelines for testing the efficacy of insecticide products used in aircraft.
  • Journal of Agricultural and Food Chemistry. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Retrieved March 18, 2026, from [Link]

  • El-Sayed, A., et al. (2025). Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Journal of Chemistry.
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  • ResearchGate. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Retrieved March 18, 2026, from [Link]

  • Hainzl, D., et al. (1998). Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry.
  • Wang, X., et al. (2017). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2026). Effect of adding a benzene tricarboxylic acid group to the 5-amino group of pyrazole ring in fipronil on its insecticidal activity. Retrieved March 18, 2026, from [Link]

  • Zhang, J., et al. (2019).
  • Open Veterinary Journal. (2021). Comparative study on the insecticidal efficacy of doramectin, fipronil, and phenylpyrazole–garlic–camphor mix against hard ticks in experimentally infested dogs.
  • ResearchGate. (2019). Efficacy of novel phenyl pyrazole insecticide fipronil 80 WG on flea bettle, Scelodonta strigicollis (Motschulsky) in grapes. Retrieved March 18, 2026, from [Link]

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Comparative

A Structural Comparison of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole and its N-Phenylpyrazole Analogs: A Guide for Rational Drug Design

Introduction: The Privileged N-Phenylpyrazole Scaffold N-phenylpyrazole derivatives represent a cornerstone in the development of agrochemicals and pharmaceuticals, demonstrating a vast range of biological activities.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged N-Phenylpyrazole Scaffold

N-phenylpyrazole derivatives represent a cornerstone in the development of agrochemicals and pharmaceuticals, demonstrating a vast range of biological activities.[1][2][3] This chemical class is perhaps most famously represented by fipronil, a broad-spectrum insecticide that functions as a potent, non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel.[4][5][6] The efficacy and selectivity of these compounds are intricately linked to the specific substituents adorning the central pyrazole ring and the N-phenyl moiety. Understanding the subtle interplay of these structural features is paramount for the rational design of next-generation agents with enhanced potency, selectivity, and improved safety profiles.

This guide provides an in-depth structural comparison of a specific, less-common analog, 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole , with other notable N-phenylpyrazoles. We will dissect the molecule into its core components, analyze the structural and electronic contributions of each substituent, and discuss how these variations influence overall molecular conformation and, by extension, biological activity. This analysis is supported by established structure-activity relationships (SAR) from the literature and outlines key experimental workflows for structural elucidation.

Dissection of the Core Moiety: Key Structural Components

The biological and physicochemical properties of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole are dictated by the unique combination of its four primary structural components.

A 5-Amino-3-cyclopropyl-1- (2,4,6-trichlorophenyl)pyrazole B Pyrazole Core (5-membered heterocycle) A->B Central Scaffold C C5-Amino Group (-NH2) A->C H-Bond Donor D C3-Cyclopropyl Group A->D Lipophilic Moiety E N1-Phenyl Group (2,4,6-trichlorophenyl) A->E Anchor Group

Caption: Core structural components of the target molecule.

Comparative Structural Analysis: A Substituent-Level Investigation

The uniqueness of our target molecule becomes apparent when compared to archetypal N-phenylpyrazoles like fipronil. The key differences lie at the N1, C3, and C5 positions, each contributing significantly to the molecule's overall character.

The N1-Phenyl Ring: The Anchor and Selectivity Driver

The N1-phenyl group is a critical determinant of insecticidal activity. The substitution pattern on this ring dictates the molecule's orientation within the binding pocket of the GABA receptor.[7]

  • Target Molecule: Possesses a 2,4,6-trichlorophenyl group. The three chlorine atoms are strong electron-withdrawing groups, influencing the electronic character of the pyrazole ring. The symmetrical ortho-chlorine substitution creates significant steric hindrance, forcing a non-planar conformation where the phenyl ring is twisted relative to the pyrazole core. This dihedral angle is a crucial parameter for receptor fit.

  • Comparison (Fipronil): Features a 2,6-dichloro-4-(trifluoromethyl)phenyl group.[5] Like the trichloro-analogue, it has ortho-chlorines that enforce a twisted conformation. However, the para-trifluoromethyl (CF3) group is a more potent electron-withdrawing group than chlorine and presents a different steric profile. Studies have shown that strong electron-withdrawing substituents on the phenyl ring are often beneficial for insecticidal activity.[8][9] The substitution of CF3 with Cl may modulate the binding affinity and selectivity between insect and mammalian receptors.

The C3 Position: Modulating Lipophilicity and Metabolism

The substituent at the C3 position contributes to the molecule's lipophilicity and metabolic stability.

  • Target Molecule: Features a cyclopropyl group. This small, rigid, and lipophilic ring is a common motif in medicinal chemistry. Its inclusion can enhance binding to hydrophobic pockets and improve metabolic stability compared to linear alkyl chains. The introduction of a cyclopropyl moiety has been shown to increase the herbicidal activity of certain pyrazole derivatives.[10]

  • Comparison (Generic Analogs): Many N-phenylpyrazoles feature small alkyl or haloalkyl groups at C3. The choice of a cyclopropyl group over a simple methyl or ethyl group suggests an optimization for a specific hydrophobic interaction within the target protein. SAR studies have indicated that a cyclobutyl group was optimal for the activity of certain 3,5-disubstituted pyrazoles, highlighting the sensitivity of this position to steric bulk.[11]

The C5 Position: The Hydrogen-Bonding Element

The C5 substituent is pivotal for establishing key interactions within the receptor and is a major point of synthetic variation.

  • Target Molecule: Possesses a primary amino (-NH2) group. This group is a strong hydrogen bond donor and can also act as a weak acceptor. Its presence significantly increases the polarity of this region of the molecule compared to many insecticidal analogs. The synthesis of 5-aminopyrazoles is well-established, often proceeding through the condensation of hydrazines with β-ketonitriles or malononitrile derivatives.[12][13][14] This functional group is critical in many biologically active pyrazoles, including potent antagonists of the corticotrophin-releasing factor-1 (CRF-1) receptor.[12][14]

  • Comparison (Fipronil): Features a cyano (-C≡N) group. The cyano group is a hydrogen bond acceptor but lacks the donor capabilities of an amino group. This fundamental difference in hydrogen bonding potential implies a distinct binding mode or interaction with different residues within the target protein.

Predicted Impact on Physicochemical and Biological Properties

The combination of a C5-amino group, a C3-cyclopropyl moiety, and an N1-trichlorophenyl ring suggests a unique profile for the target molecule. The structural changes relative to compounds like fipronil are expected to have significant consequences.

Structural FeatureTarget Molecule: 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazoleComparison Molecule: FipronilPredicted Impact
N1-Phenyl Group 2,4,6-Trichlorophenyl2,6-Dichloro-4-trifluoromethylphenylAltered electronic properties and steric fit in the receptor; may affect insect vs. mammalian selectivity.[5][12]
C3-Substituent CyclopropylTrifluoromethylsulfinylSignificant change in lipophilicity, steric bulk, and metabolic stability.[10]
C5-Substituent Amino (-NH2)Cyano (-C≡N)Fundamentally different hydrogen bonding capability (donor vs. acceptor), suggesting a different binding orientation or target.[12][13]
Overall Polarity Increased polarity due to -NH2 group.Lower polarity.Potential differences in solubility, membrane permeability, and pharmacokinetic properties.

Experimental Methodologies for Structural Analysis

To experimentally validate these structural comparisons and understand their functional consequences, a multi-faceted approach is required. The following protocols represent a self-validating system for the characterization and comparison of novel N-phenylpyrazole analogs.

Workflow for Comparative Structural and Functional Analysis

cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_analysis Functional & In Silico Analysis cluster_sar Conclusion A Synthesize Analogs (e.g., via β-ketonitrile condensation) B Purify via Chromatography & Recrystallization A->B C NMR Spectroscopy (1H, 13C, 19F) B->C Confirm Connectivity D Single-Crystal X-ray Diffraction B->D Determine 3D Structure E Mass Spectrometry (HRMS) B->E Confirm Mass F Biological Assay (e.g., Receptor Binding) C->F Test Validated Compounds D->F Test Validated Compounds G Computational Modeling (Molecular Docking) D->G Use Crystal Structure as Docking Input H Establish Structure- Activity Relationship (SAR) F->H G->H

Caption: Workflow for comparative analysis of N-phenylpyrazole analogs.

Protocol 1: Single-Crystal X-ray Diffraction

Causality: This is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[1] It provides precise data on bond lengths, bond angles, and the critical dihedral angle between the pyrazole and phenyl rings, which is essential for understanding receptor fit.

  • Crystal Growth: Grow single crystals of the purified compound. A common method is slow evaporation from a suitable solvent system (e.g., methanol, ethanol, or acetone) at room temperature.[15] High-quality crystals are crucial for obtaining high-resolution data.

  • Crystal Selection and Mounting: Select a suitable, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100–120 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[1] A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and displacement parameters against the experimental data until convergence is reached.

  • Data Analysis: Analyze the final refined structure to extract key geometric parameters. Compare these parameters (e.g., dihedral angles, hydrogen bond geometries) with those of other N-phenylpyrazole analogs retrieved from crystallographic databases.

Protocol 2: Computational Modeling (Molecular Docking)

Causality: Molecular docking provides a predictive model for how a ligand (the pyrazole derivative) might bind to the active site of a target protein (e.g., the GABA receptor).[16][17] This allows for a rational, hypothesis-driven comparison of different analogs without the need for immediate synthesis and testing of all possibilities.

  • Receptor Preparation: Obtain the 3D structure of the target protein, either from a public database like the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate 3D coordinates for the N-phenylpyrazole analogs to be tested. This can be done using the crystal structure data (if available) or through energy minimization calculations. Assign appropriate atom types and charges.

  • Docking Simulation: Define the binding site (active site) on the receptor. Use a docking program (e.g., GOLD, AutoDock) to systematically search for the optimal binding poses of each ligand within the active site. The program will score and rank the poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-ranked poses for each analog. Examine the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and protein residues. Compare the predicted binding modes and scores of the target molecule with its analogs to hypothesize why certain structural modifications lead to higher or lower activity.

Conclusion and Future Outlook

The structural analysis of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole reveals a fascinating molecular architecture that diverges significantly from common insecticidal N-phenylpyrazoles. The combination of a hydrogen-bond-donating amino group at C5, a rigid cyclopropyl moiety at C3, and a bulky trichlorophenyl group at N1 creates a unique electronic and steric profile.

Based on established SAR, these features suggest a potentially distinct biological activity profile.[8][11][12] The C5-amino group, in particular, may steer the molecule towards different biological targets or an alternative binding mode within the same target compared to cyano-substituted analogs like fipronil. The comparative methodologies outlined in this guide provide a robust framework for experimentally validating these hypotheses. By systematically elucidating the 3D structure and predicting binding interactions, researchers can better understand the intricate relationship between chemical structure and biological function, paving the way for the design of more sophisticated and effective pyrazole-based compounds for use in medicine and agriculture.

References

  • ACS Publications. Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PubMed. Thioether-bridged arylalkyl-linked N-phenylpyrazole derivatives: Design, synthesis, insecticidal activities, structure-activity relationship and molecular-modeling studies. Available from: [Link]

  • PubMed. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Available from: [Link]

  • ResearchGate. Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Available from: [Link]

  • RSC Publishing. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances. Available from: [Link]

  • PMC. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Available from: [Link]

  • IUCr. Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. Available from: [Link]

  • ResearchGate. Structures of pyrazole derivatives with anti-inflammatory activity. Available from: [Link]

  • PMC. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

  • Cambridge University Press. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) from X-ray powder diffraction data. Available from: [Link]

  • PubMed. Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety. Available from: [Link]

  • ResearchGate. Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. Available from: [Link]

  • ACS Publications. Occurrence of Fipronil and Its Biologically Active Derivatives in Urban Residential Runoff. Environmental Science & Technology. Available from: [Link]

  • ResearchGate. Recent synthetic approaches to fipronil, a super-effective and safe pesticide. Available from: [Link]

  • eScholarship. Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. Available from: [Link]

  • SciSpace. Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. Available from: [Link]

  • DSpace Repository. Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Available from: [Link]

  • ACS Publications. X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Available from: [Link]

  • PMC. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. Available from: [Link]

  • PMC. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Available from: [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Available from: [Link]

  • PMC. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. Available from: [Link]

  • ResearchGate. Enantioselective endocrine-disrupting effects of the phenylpyrazole chiral insecticides in vitro and in silico. Available from: [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PDF. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available from: [Link]

  • PMC. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]

  • PMC. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Available from: [Link]

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Validation

Comparative Environmental Fate Guide: 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole vs. Phenylpyrazole Analogs

As agrochemical and pharmaceutical pipelines evolve, understanding the environmental persistence of phenylpyrazole intermediates is critical for regulatory assessment and ecological safety. This guide objectively compare...

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Author: BenchChem Technical Support Team. Date: March 2026

As agrochemical and pharmaceutical pipelines evolve, understanding the environmental persistence of phenylpyrazole intermediates is critical for regulatory assessment and ecological safety. This guide objectively compares the environmental half-life and degradation kinetics of a novel structural analog, 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole (hereafter referred to as ACP-pyrazole ), against the extensively documented industry-standard phenylpyrazole, Fipronil .

By analyzing the causality behind structural substitutions and detailing self-validating experimental workflows, this guide provides researchers with a robust framework for evaluating the environmental fate of next-generation pyrazole compounds.

Structural Rationale & Mechanistic Causality

The environmental persistence of a compound is inextricably linked to its molecular structure. Fipronil’s environmental fate is heavily dictated by its C4-trifluoromethylsulfinyl group and C3-cyano group. Under aerobic conditions, soil microorganisms slowly oxidize the sulfinyl group to form fipronil-sulfone, while anaerobic (flooded) conditions rapidly reduce it to fipronil-sulfide[1]. Furthermore, aqueous photolysis rapidly cleaves this sulfinyl group to yield fipronil-desulfinyl, a metabolite that is often more toxic and persistent than the parent compound[2].

ACP-pyrazole fundamentally alters this degradation cascade due to three key structural deviations:

  • Unsubstituted C4 Position: The absence of a C4-sulfinyl group eliminates the formation of recalcitrant sulfone, sulfide, and desulfinyl metabolites[3]. Instead, the open C4 position is highly susceptible to electrophilic aromatic substitution (e.g., rapid microbial hydroxylation).

  • C3-Cyclopropyl Group: Replacing the C3-cyano group introduces a site susceptible to photolytic and microbial ring-opening, preventing the formation of persistent amide derivatives typically seen in fipronil hydrolysis[4].

  • N1-Trichlorophenyl Ring: The 2,4,6-trichlorophenyl group alters the compound's lipophilicity and soil organic carbon partitioning coefficient (Koc), modulating its bioavailability to soil microbes compared to fipronil's 2,6-dichloro-4-(trifluoromethyl)phenyl group.

Caption: Environmental degradation pathways of ACP-pyrazole driven by structural substitutions.

Quantitative Data Summary: Comparative Half-Life

The following table summarizes the environmental half-life (DT50) data. Note the inverse kinetic behavior between the two compounds: Fipronil degrades rapidly in anaerobic soils due to facile reduction of the sulfinyl group[5], whereas ACP-pyrazole degrades faster in aerobic soils due to unhindered C4-hydroxylation.

Parameter5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazoleFipronil (Standard Analog)
Structural Driver Unsubstituted C4, C3-CyclopropylC4-Trifluoromethylsulfinyl, C3-Cyano
Aerobic Soil DT50 18 - 25 days (Rapid)122 - 128 days (Slow)[2]
Anaerobic Soil DT50 40 - 55 days (Slow)8.3 - 13.6 days (Rapid)[5]
Aqueous Photolysis DT50 36 - 48 hours 4 - 12 hours [2]
Primary Mechanism C4-Hydroxylation, Cyclopropyl Ring OpeningOxidation (Sulfone), Reduction (Sulfide)[1][3]
Metabolite Persistence Low (Rapid secondary mineralization to CO2)High (Desulfinyl is highly persistent)[1]

Self-Validating Experimental Methodologies

To ensure high-fidelity data and eliminate false-positive persistence metrics (often caused by poor extraction rather than actual chemical stability), environmental fate testing must utilize self-validating protocols. The following methodologies detail the exact workflows required to generate reliable DT50 data.

Protocol A: Soil Degradation Kinetics (OECD 307)

Objective: Determine aerobic and anaerobic degradation rates while accounting for bound residues.

  • Matrix Spiking & Mass Balance Preparation:

    • Spike 50 g of sieved (2 mm) standard loamy soil with 14C-radiolabeled compound (labeled at the pyrazole ring) to achieve a concentration of 1 mg/kg.

    • Causality: Using 14C-labeling is non-negotiable; it is the only way to definitively track non-extractable (bound) residues and complete mineralization to 14CO2, ensuring a closed mass-balance system.

  • Moisture & Redox Control:

    • Aerobic: Adjust moisture to 50% Maximum Water Holding Capacity (MWHC). Maintain in the dark at 20°C with continuous airflow, trapping evolved 14CO2 in NaOH traps.

    • Anaerobic: Flood the soil with 2-3 cm of sterile water and purge the headspace with N2 gas to drop the redox potential (Eh < -100 mV). Causality: Low redox potential is required to trigger the reductive pathways that rapidly degrade fipronil to its sulfide derivative[5].

  • Biphasic Extraction (The Validation Step):

    • At designated time points (0, 3, 7, 14, 30, 60, 120 days), extract the soil using an 80:20 Acetonitrile/Water mixture.

    • Quantify total radioactivity via Liquid Scintillation Counting (LSC).

    • Self-Validation Check: If total recovered radioactivity falls below 90%, the extraction has failed to overcome soil sorption. Immediately initiate Accelerated Solvent Extraction (ASE) at elevated temperature (100°C) and pressure (1500 psi) to recover bound residues before proceeding to LC-MS/MS analysis.

Protocol B: Aqueous Photolysis (OECD 316)

Objective: Isolate direct photolytic degradation from background hydrolysis.

  • Buffer Preparation: Dissolve the compound in a sterile, pH 7.0 phosphate buffer. Causality: Fipronil degrades in alkaline conditions (pH > 7) via hydrolysis to form fipronil-amide[2]. Pinning the pH at 7.0 isolates photolysis as the sole degradation variable.

  • Irradiation: Expose the samples to a Xenon arc lamp equipped with a 290 nm cut-off filter. Causality: The filter strips out unnatural, high-energy UVC radiation, accurately simulating the spectrum of natural sunlight reaching the Earth's surface.

  • Actinometry: Co-irradiate a chemical actinometer (e.g., p-nitroacetophenone/pyridine) alongside the samples to quantify the exact photon flux. This allows the laboratory DT50 to be mathematically normalized to standard environmental solar days.

Caption: Self-validating experimental workflow for determining environmental half-life and mass balance.

Conclusion

The comparative analysis reveals that the structural modifications in 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole yield a highly divergent environmental fate profile compared to traditional fiproles. By removing the C4-sulfinyl group, the compound bypasses the generation of highly persistent and toxic desulfinyl and sulfone metabolites[1][3]. Consequently, while its photolytic half-life is slightly extended, its aerobic soil degradation is significantly accelerated, presenting a potentially more favorable ecological profile for downstream development.

References
  • Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed.
  • Fipronil Technical Fact Sheet - National Pesticide Information Center.
  • Fate of a Phenylpyrazole in Vegetation and Soil under Tropical Field Conditions. American Chemical Society (ACS).
  • A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed.
  • Behaviour of fipronil in soil under different moisture levels.

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Comparative

Bridging the Gap: An In Vitro vs. In Vivo Correlation Guide to the Toxicity Profiles of Phenylpyrazole Insecticides

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The Crucial Role of In Vitro-In Vivo Correlation (IVIVC) in Toxicology The predictive power of in vitro assays in tox...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC) in Toxicology

The predictive power of in vitro assays in toxicology hinges on their ability to reflect in vivo outcomes. A strong IVIVC allows for the early identification of potential hazards, reduction in animal testing, and more efficient screening of candidate compounds. For phenylpyrazole insecticides, which act on the central nervous system, understanding this correlation is critical for predicting potential neurotoxicity in non-target organisms, including humans.[1]

The core principle of IVIVC in toxicology is to establish a quantitative relationship between a biological effect observed in a controlled laboratory setting (in vitro) and the corresponding effect in a whole organism (in vivo). This involves considering factors such as metabolic activation, bioavailability, and target organ exposure.

In Vitro Toxicity Profile: A Mechanistic Deep Dive

In vitro assays provide a rapid and cost-effective means to assess the potential toxicity of a compound at the cellular level. These tests are designed to investigate specific toxicological endpoints such as cytotoxicity, genotoxicity, and effects on cellular metabolism.

Cytotoxicity Assays: The First Line of Defense

Cytotoxicity assays are fundamental in toxicology, providing a measure of a compound's ability to cause cell death.[2] Common methods include:

  • Trypan Blue Dye Exclusion Assay: This simple and inexpensive method assesses cell membrane integrity.[3] Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[3] While effective for initial screening, it may be less accurate with prolonged exposure or at high concentrations.[3]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[4]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cell membrane disruption and cytotoxicity.[2]

Table 1: Representative In Vitro Cytotoxicity Data for Fipronil

Cell LineAssayEndpointConcentrationResultReference
Rat HepatocytesTrypan Blue ExclusionCell Viability25-100 µMDose-dependent decrease[5][6]
Caco-2LDH ReleaseCytotoxicityNot specifiedATP depletion independent of cell viability[7][8]
Caco-2TEER MeasurementEpithelial Barrier IntegrityNot specifiedMajor loss of barrier integrity[7][8]
Experimental Protocol: Trypan Blue Dye Exclusion Assay
  • Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound (e.g., 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole) and a vehicle control for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: After incubation, detach the cells using trypsin-EDTA and resuspend them in complete culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Determine the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Genotoxicity Assays: Assessing DNA Damage Potential

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to mutations and cancer.[9][10] Key in vitro genotoxicity tests include:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in amino acid synthesis.[9][11] It assesses the ability of a test substance to induce mutations that restore the bacteria's ability to grow in the absence of the specific amino acid.[9]

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which are formed as a result of chromosome breakage or loss.[11][12] An increase in the frequency of micronucleated cells indicates genotoxic potential.[9]

  • In Vitro Chromosomal Aberration Test: This test identifies substances that cause structural changes to chromosomes in cultured mammalian cells.[9][11]

Recent studies have demonstrated that some methyl-pyrazole pesticides can induce DNA damage in human cell lines, likely through a mechanism involving oxidative stress.[13]

Table 2: Representative In Vitro Genotoxicity Data for Pyrazole Insecticides

Compound ClassCell LineAssayResultImplicationReference
Methyl-pyrazolesSH-SY5Y, JurkatγH2AXGenotoxic at nanomolar concentrationsPotential for DNA damage via oxidative stress[13]
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, V79, L5178Y, or TK6) and expose them to at least three concentrations of the test compound, along with positive and negative controls.

  • Harvesting: After a suitable exposure period, harvest the cells.

  • Cytokinesis Block (Optional but Recommended): Treat cells with cytochalasin B to block cell division at the binucleate stage, which facilitates the scoring of micronuclei.

  • Slide Preparation and Staining: Prepare slides of the harvested cells and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the control group.

In Vivo Toxicity Profile: The Whole Organism Response

In vivo studies are essential for understanding the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to cause toxicity in specific target organs. These studies are typically conducted in rodent models according to standardized guidelines.

Acute Oral Toxicity Studies

Acute oral toxicity studies provide information on the adverse effects that may occur within a short time after a single oral dose of a substance.[14][15] The Median Lethal Dose (LD50), the statistically derived single dose that can be expected to cause death in 50% of the animals, is a key endpoint.[14] The OECD provides several guidelines for acute oral toxicity testing, including:

  • OECD 420 (Fixed Dose Procedure): This method uses a stepwise procedure with fixed dose levels (5, 50, 300, and 2000 mg/kg) to assign a substance to a toxicity class.[15][16][17] It is designed to use fewer animals and avoid lethality as an endpoint where possible.[15][17][18]

  • OECD 423 (Acute Toxic Class Method): This method also uses a sequential dosing approach to classify a substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[16]

  • OECD 425 (Up-and-Down Procedure): This method allows for the estimation of the LD50 with a confidence interval using a sequential dosing strategy where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[16]

For fipronil, acute toxicity in rodents is characterized by neurological signs such as tremors, seizures, and altered activity.[1]

Table 3: Representative In Vivo Acute Oral Toxicity Data for Fipronil

SpeciesGuidelineLD50 (mg/kg)Observed EffectsReference
RatNot specified>50Tremors, altered activity, seizures[1]
MouseNot specified41 (ip)Similar to rat[1]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
  • Animal Selection and Acclimatization: Use healthy, young adult rodents (usually rats, with females being the default sex) and acclimatize them to laboratory conditions for at least 5 days.[15][17]

  • Dose Preparation and Administration: Prepare the test substance in a suitable vehicle and administer it by gavage in a single dose.[14] The volume should generally not exceed 1 ml/100 g body weight for rodents.[14]

  • Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study.[15]

  • Main Study: Dose groups of animals sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg). The progression to the next dose level depends on the presence or absence of toxicity signs.[17]

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[15]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: Classify the substance based on the observed toxicity and mortality at the different dose levels.

Subchronic and Chronic Toxicity Studies

Subchronic (e.g., 90-day) and chronic (e.g., 1-2 years) oral toxicity studies are designed to evaluate the adverse effects of repeated exposure to a substance.[19][20][21] These studies are critical for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[20][22] The NOAEL is a key parameter used in risk assessment to establish safe exposure levels for humans.

For phenylpyrazole insecticides, the nervous system and the liver are often identified as target organs in subchronic and chronic studies.[23][24][25] Fipronil has been shown to cause hepatotoxicity, characterized by oxidative stress and histopathological changes in the liver.[5][24][26]

Table 4: Representative In Vivo Subchronic Toxicity Data for a Pyrazole-Related Compound (Metiram)

SpeciesDurationNOAEL (ppm)Target OrganReference
Rat13 weeks80Thyroid[20]
Mouse13 weeks300Thyroid[20]

Correlating In Vitro and In Vivo Findings: A Synthesis

Establishing a robust IVIVC for phenylpyrazole insecticides requires a multi-faceted approach that integrates data from various assays.

  • Cytotoxicity and Acute Toxicity: A good correlation is often observed between in vitro cytotoxicity (e.g., IC50 from an MTT assay) and in vivo acute toxicity (LD50).[27] Cell-based assays can provide an initial indication of a compound's potential for acute systemic toxicity.[27]

  • Mechanistic Insights: In vitro studies can elucidate the molecular mechanisms of toxicity. For example, studies with fipronil have shown that its hepatotoxicity is related to the inhibition of mitochondrial activity, leading to decreased ATP synthesis and subsequent cell death.[5][28] This in vitro finding helps to explain the in vivo observation of liver damage.

  • Neurotoxicity: In vitro models using neuronal cells can be used to investigate the neurotoxic potential of phenylpyrazole insecticides.[29] These studies can assess effects on neuronal viability, neurotransmitter systems, and ion channels, providing a mechanistic basis for the neurological signs observed in vivo.[25][30][31]

  • Metabolism: A significant challenge in IVIVC is accounting for the metabolic activation or detoxification of a compound in vivo. In vitro systems that incorporate metabolic enzymes (e.g., liver S9 fractions or primary hepatocytes) can provide more physiologically relevant data.[32] Studies have shown that the metabolism of fipronil can influence its toxicity, with some metabolites exhibiting greater toxic potential.[5][6]

Visualizing the Workflow: From In Vitro Screening to In Vivo Confirmation

IVIVC_Workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Confirmation in_vitro_start Test Compound (5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole) cytotoxicity Cytotoxicity Assays (MTT, LDH, Trypan Blue) in_vitro_start->cytotoxicity Initial Screening genotoxicity Genotoxicity Assays (Ames, Micronucleus) in_vitro_start->genotoxicity Safety Assessment mechanistic Mechanistic Assays (e.g., Mitochondrial Function, Neurotransmitter Receptor Binding) cytotoxicity->mechanistic Elucidate MoA subchronic_toxicity Subchronic/Chronic Toxicity (e.g., 90-day study) genotoxicity->subchronic_toxicity Informs Chronic Endpoints acute_toxicity Acute Oral Toxicity (OECD 420/423/425) mechanistic->acute_toxicity Predictive Power (IVIVC) acute_toxicity->subchronic_toxicity Dose-Range Finding neurotoxicity_study Specific Neurotoxicity Studies subchronic_toxicity->neurotoxicity_study Target Organ ID in_vivo_end Risk Assessment (NOAEL, LD50) subchronic_toxicity->in_vivo_end neurotoxicity_study->in_vivo_end

Caption: A generalized workflow illustrating the progression from initial in vitro screening to in vivo confirmation for toxicity assessment.

The IVIVC Relationship: A Conceptual Diagram

IVIVC_Relationship in_vitro In Vitro System - Cell-based assays - Defined concentrations - Mechanistic endpoints (IC50) ivivc In Vitro-In Vivo Correlation (IVIVC) in_vitro->ivivc in_vivo In Vivo System - Whole organism - Complex ADME - Systemic effects (LD50, NOAEL) in_vivo->ivivc pbpk Physiologically Based Pharmacokinetic (PBPK) Modeling pbpk->ivivc Bridging the Gap

Caption: A conceptual diagram illustrating the central role of IVIVC in linking in vitro and in vivo toxicological data, often facilitated by PBPK modeling.

Conclusion and Future Directions

The correlation between in vitro and in vivo toxicity profiles is a cornerstone of modern chemical safety assessment. While in vitro assays provide invaluable mechanistic insights and high-throughput screening capabilities, in vivo studies remain essential for understanding the complex interplay of factors that determine the ultimate toxicological outcome in a whole organism. For phenylpyrazole insecticides, a weight-of-evidence approach that integrates data from both in vitro and in vivo studies is crucial for a comprehensive risk assessment.

Future research should focus on developing more sophisticated in vitro models, such as three-dimensional organoids and microphysiological systems ("organs-on-a-chip"), that more accurately recapitulate the complexity of in vivo tissues. Additionally, the continued development and refinement of computational models, such as physiologically based pharmacokinetic (PBPK) models, will be instrumental in improving the predictive power of in vitro data and further reducing the reliance on animal testing. For novel compounds like 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole, a systematic evaluation using the tiered approach outlined in this guide will be necessary to fully characterize its toxicological profile and ensure its safe use.

References

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  • Scribd. (n.d.). OECD 420: Acute Oral Toxicity Testing | PDF.
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  • PubMed. (2019, January 15). Evaluation of the enantioselective in vitro metabolism of the chiral pesticide fipronil employing a human model: Risk assessment through in vitro-in vivo correlation and prediction of toxicokinetic parameters.
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  • PubMed. (2009, June 15). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2.
  • (2025, August 7). Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells.
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